molecular formula H2O2Pd B8083965 Palladium(II) oxide hydrate

Palladium(II) oxide hydrate

Cat. No.: B8083965
M. Wt: 140.43 g/mol
InChI Key: CLKURSCFRVRBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Palladium(II) Oxide Hydrate (B1144303) within Transition Metal Chemistry

Palladium is a lustrous, silver-white transition metal belonging to Group 10 of the periodic table. Its electron configuration makes it exceptionally versatile, with common oxidation states including 0, +1, +2, and +4. researchgate.net The most prevalent and stable state in compounds is Palladium(II), or Pd(II). wordpress.com As a d⁸ metal ion, Pd(II) centers typically favor a square planar coordination geometry, a feature exemplified in the crystal structure of anhydrous palladium(II) oxide (PdO). wikipedia.org

Palladium(II) oxide hydrate is an extension of this chemistry. It is formally composed of Pd(II) ions, oxide ions, and associated water molecules. The presence of water of hydration distinguishes it from its anhydrous counterpart, PdO, which exists as a greenish-black powder insoluble in acids. wikipedia.orgchemicalbook.com The hydrated form, often a yellow or brown powder, is generally more reactive and soluble in acids, though its susceptibility to acid attack decreases as the water content is lowered. wikipedia.org This reactivity difference is central to its utility, particularly as a catalyst precursor where facile reduction to catalytically active palladium(0) is required. The compound's nature has been a subject of study, with research clarifying its structure as a true hydrate (PdO·H₂O) rather than palladium(II) hydroxide (B78521) (Pd(OH)₂). researchgate.net

Historical Trajectories and Milestones in this compound Research

The journey of palladium-based catalysts began shortly after the metal's discovery in 1803 by William H. Wollaston. wordpress.com Early experiments in the 1820s by Dulong and Thenard revealed that palladium sponge could catalytically ignite hydrogen gas, establishing palladium's place among the catalytically active platinum group metals. elsevier.es

The development of palladium oxides as specific catalytic materials followed, with early methods focusing on the preparation of the anhydrous form. These techniques included the high-temperature oxidation of palladium metal sponge in oxygen or air. wikipedia.orgmdpi.com For catalytic purposes, methods were developed involving the thermal decomposition of palladium salts, such as heating a mixture of palladium(II) chloride and potassium nitrate (B79036). wikipedia.orgchemicalbook.com

The preparation and study of the hydrated form represent a more refined stage in this research trajectory. Methods for producing this compound were established through precipitation from aqueous solutions. wikipedia.org A common and long-standing laboratory-scale synthesis involves adding a strong base or alkali to a solution of a soluble palladium(II) salt, such as palladium nitrate, to precipitate the dark-yellow or brown hydrated oxide. wikipedia.org While these preparative methods have been known for some time, a detailed understanding of the hydrate's precise structure and its distinct role in catalysis are the focus of more recent and ongoing research, distinguishing it from the broader history of anhydrous PdO.

Current Research Frontiers and Emerging Paradigms for this compound

Contemporary research on this compound is vibrant, focusing on nanomaterials, advanced catalytic applications, and a deeper understanding of its fundamental structure and reactivity. A significant frontier is the synthesis of stable palladium oxide nanoparticles, often using the hydrated oxide as a precursor. mdpi.comennoreindiachemicals.com These nanoparticles are explored for their high surface-area-to-volume ratio, which enhances catalytic efficiency in reactions such as the low-temperature oxidation of carbon monoxide and the reduction of environmental pollutants like p-nitrophenol. mdpi.commdpi.com

A major paradigm shift in recent years has been the definitive characterization of the compound's structure. While historically it may have been conflated with palladium(II) hydroxide, modern analytical techniques have provided clarity. Studies using X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and density functional theory (DFT) calculations have shown that the compound is best described as a true hydrate, PdO·H₂O, where water molecules are strongly bound to the palladium oxide core. researchgate.net This understanding is crucial for accurately modeling its behavior in catalytic cycles.

Emerging applications for this compound are also being explored in materials science. It serves as a component in the fabrication of gas sensors and has been used in the preparation of complex oxides, such as LuPd₂O₄, which have potential applications in superconducting materials. chemicalbook.comsamaterials.com The ongoing research continues to uncover the nuanced roles that the degree of hydration and surface structure play in determining the material's catalytic and physical properties. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue/DescriptionReferences
Chemical Formula PdO·xH₂O samaterials.com
CAS Number 64109-12-2 samaterials.com
Appearance Yellow to brown powder wikipedia.orgsamaterials.comoaepublish.com
Molecular Weight 140.43 g/mol (for monohydrate) ennoreindiachemicals.comsamaterials.com
Solubility Insoluble in water; soluble in acids wikipedia.orgchemicalbook.comennoreindiachemicals.com
Thermal Behavior Converts to black anhydrous PdO upon heating wikipedia.orgchemicalbook.com

Table 2: Selected Synthesis Methods for this compound

MethodPrecursorsBrief DescriptionReferences
Alkaline Precipitation Palladium(II) nitrate (Pd(NO₃)₂), strong base (e.g., KOH, NaOH)A strong base is added to an aqueous solution of palladium nitrate, causing the precipitation of the hydrated oxide. wikipedia.orgoaepublish.com
Hydrolysis Soluble palladium compound, waterHydrolysis of a palladium salt solution, often by adjusting pH, leads to the formation of the hydrated precipitate. wikipedia.orgchemicalbook.com
Chlorocomplex Precipitation Chloropalladic acid (H₂PdCl₄), potassium hydroxide (KOH)A KOH solution is added to a chloropalladic acid solution to precipitate the hydrated oxide, which is then washed and dried. researchgate.net

Properties

IUPAC Name

oxygen(2-);palladium(2+);hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O.O.Pd/h1H2;;/q;-2;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKURSCFRVRBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-2].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Chemical Identity of Palladium Ii Oxide Hydrate

Definitive Formulation and Stoichiometric Considerations

The chemical representation of palladium(II) oxide hydrate (B1144303) is critical for understanding its properties and reactivity. The formulation distinguishes it from the simple hydroxide (B78521) and acknowledges the variable water content that can be associated with the palladium oxide core.

Modern research has increasingly shown that the formulation PdO·xH₂O is a more accurate representation of the compound commonly known as palladium hydroxide. researchgate.net Investigations using techniques such as X-ray and neutron diffraction, spectroscopy, and microscopy have revealed that the material does not possess a uniform stoichiometry of Pd(OH)₂. researchgate.net Instead, it is better described as a hydrous oxide. researchgate.netstfc.ac.uk What was often termed Pearlman's catalyst, nominally Pd(OH)₂ on carbon, is now understood to consist of nano-particulate hydrous palladium oxide. stfc.ac.uk The distinction is crucial, as the chemical behavior and surface properties of a hydrated oxide differ significantly from those of a true hydroxide. stfc.ac.uknih.gov The hydrated form, often appearing as a dark-yellow precipitate, can be produced by adding an alkali to a solution of palladium nitrate (B79036). mylabchemicals.comwikipedia.org This precipitate converts to the black, anhydrous PdO upon heating. wikipedia.org

The degree of hydration, represented by 'x' in the formula PdO·xH₂O, is not a fixed value and can vary. Studies have identified different levels of hydration, with some analyses indicating values such as n = 1.1 and n = 0.5. researchgate.net Other research describes a structure where the palladium oxide core is capped by multiple layers of water, on the order of four to seven layers. researchgate.net The hydrated oxide, PdO·nH₂O, can be precipitated from a palladium nitrate solution with an alkali. wikipedia.org This variability in water content is a key characteristic of the compound.

Detailed surface analysis reveals a complex, heterogeneous structure rather than a simple compound. researchgate.net The surface of palladium(II) oxide hydrate is characterized by the presence of both hydroxyl (OH) groups and adsorbed water (H₂O) molecules. researchgate.netchalmers.se Research supports a core-shell model, particularly for supported forms of the material, where a nanocrystalline PdO core is capped by a monolayer of hydroxyls, which is then surrounded by layers of water (C/PdO/OH/H₂O). researchgate.netstfc.ac.uk This layered H₂O/OH/PdO structure means the surface chemistry is dominated by these hydroxyl and water species, which can block active sites on the palladium oxide surface. researchgate.netchalmers.se X-ray Photoelectron Spectroscopy (XPS) analysis of what is nominally called Pd(OH)₂ suggests it is actually a form of palladium oxide with a hydrated surface. researchgate.net

Crystal Structure and Morphological Characteristics of this compound

The physical form of this compound at the microscopic level is predominantly nanocrystalline and nanoparticulate, which significantly influences its surface area and applications. researchgate.netsci-hub.se

Investigations have consistently characterized this compound as consisting of extremely small, nanocrystalline particles. researchgate.netcrimsonpublishers.com One study, using a combination of diffraction, microscopy, and spectroscopy, described the material as being composed of 18 Å (1.8 nm) diameter particles of nanocrystalline PdO. researchgate.net These very small nanocrystallites often agglomerate into larger clusters. researchgate.net The synthesis method can play a crucial role in the formation of these uniform nanoparticles; for instance, the slow hydrolysis of [PdCl₄]²⁻ can lead to well-dispersed PdO·H₂O nanoparticles with a narrow size distribution. sci-hub.se

The size of the this compound nanoparticles and the uniformity of their size distribution are key parameters studied in the literature. These characteristics depend heavily on the synthesis method. Some preparation techniques yield nanoparticles that are described as mostly monodispersed. mdpi.com For example, dissolving palladium nitrate in water can spontaneously produce small, mostly monodispersed nanoparticles with an average diameter of 2.2 nm. mdpi.com Other studies on supported nanoparticles report different sizes and distributions.

Interactive Table: Particle Size Distribution of Palladium-Based Nanoparticles

The table below summarizes findings from various studies on the particle size of palladium-based nanoparticles, including those of its hydrated oxide form.

Preparation Method/SupportAverage Particle Size (nm)Particle Size Range (nm)Distribution DescriptionReference
Dissolution of Palladium Nitrate in Water2.2-Mostly monodispersed mdpi.com
Homogeneous Precipitation on Carbon (Pd/C-homo)3.32.0 - 5.0Narrow size distribution sci-hub.se
Heterogeneous Precipitation on Carbon (Pd/C-hetero)5.93.0 - 8.0Broad particle size distribution sci-hub.se
Reduction on Lanthanum Oxide (Pd/La₂O₃)1.94 ± 0.1-Uniformly distributed nih.gov
Electrodeposition (from 3 × 10⁻⁴ M PdCl₂)~5 (nanorods)-Uniform shape acs.org
Electrodeposition (from 10⁻⁵ M PdCl₂)5 - 105 - 10- acs.org

Nanocrystalline and Nanoparticulate Forms of this compound

Morphology-Dependent Structural Variations

The structure of this compound can exhibit variations that are dependent on its morphology, which in turn is influenced by the synthesis method. While the fundamental composition is often represented as PdO·nH₂O, the arrangement of atoms and the degree of hydration can differ, leading to distinct material properties.

Research indicates that this compound often consists of nanocrystalline PdO particles. For instance, one study described the material as being composed of 18 Å diameter nanoparticles of nanocrystalline PdO. researchgate.net These small crystallites can aggregate into larger clusters. researchgate.net The morphology of these aggregates and the constituent nanoparticles are influenced by preparation conditions.

The synthesis route plays a crucial role in determining the final morphology. For example, palladium oxide nanoparticles prepared by dissolving palladium nitrate in water can result in mostly monodispersed, small nanoparticles with an average diameter of 2.2 nm. mdpi.com Hydrothermal methods can produce a variety of morphologies, including nanoparticles, nanorods, and nanodendrites, by adjusting parameters like precursor concentration, pH, and temperature. acs.org For example, using palladium chloride as a precursor in a hydrothermal process can yield nanorods with a uniform diameter of approximately 5 nm or nanoparticles with diameters ranging from 5 to 10 nm, depending on the precursor concentration. acs.org The use of different reducing agents in hydrothermal synthesis, such as formaldehyde (B43269), ethylene (B1197577) glycol, and polyethylene (B3416737) glycol, also influences the size of the resulting Pd nanoparticles. acs.org

The shape of the nanoparticles can impact their crystallographic features and, consequently, their properties. For instance, the electrocatalytic activity of palladium nanostructures for formic acid oxidation is highly dependent on their morphology (spherical, nanowire, or nanosheet), which is attributed to the different proportions of exposed crystal facets like (100), (110), and (111). nih.gov Nanowires, with a higher proportion of (100) facets and crystal defects, have shown significantly higher electrocatalytic activity compared to spherical nanoparticles and nanosheets. nih.gov

It is important to note that the term "hydrated oxide" can sometimes be a more accurate descriptor than palladium hydroxide (Pd(OH)₂). Studies using X-ray diffraction, neutron diffraction, and various spectroscopic techniques have suggested that the formulation PdO·H₂O is more appropriate, indicating that water molecules are associated with a PdO core rather than forming a distinct hydroxide compound. researchgate.net The length of the Pd-O bond in the hydrous form is reportedly the same as in anhydrous PdO. researchgate.net

Colloidal Stability of this compound Nanodispersions

The stability of colloidal dispersions of this compound nanoparticles is a critical factor for many of its applications. This stability is largely governed by the surface charge of the nanoparticles, which can be quantified by the zeta potential. A higher absolute value of the zeta potential generally indicates greater electrostatic repulsion between particles, leading to a more stable dispersion and preventing agglomeration.

For instance, palladium oxide nanoparticles synthesized by dissolving palladium nitrate in water have demonstrated good colloidal stability, with a measured zeta potential of +35 mV. mdpi.com This positive value suggests that the nanoparticles are well-dispersed in the aqueous medium due to repulsive forces. mdpi.com

The stability of such nanodispersions can also be influenced by the surrounding medium, including the presence of ions and the pH. The interaction with ions in the solution can alter the surface charge and lead to aggregation. For example, the stability of some nanoparticle systems has been shown to be dependent on the concentration of ions like Ca²⁺ and Mg²⁺. nih.gov

Stabilizing agents are often employed to enhance the colloidal stability of palladium nanoparticle dispersions. These agents can be small molecules or polymers that adsorb onto the nanoparticle surface, providing steric or electrostatic stabilization. For example, vancomycin (B549263) has been used as a biological template to synthesize and stabilize palladium nanoparticles, resulting in zeta potentials around -30 mV to -32 mV, indicating good stability in aqueous solution. mdpi.com Similarly, sodium rhodizonate has been used as both a reducing and stabilizing agent, leading to negatively charged palladium nanoparticles, although their dispersion stability was observed to be less than that of gold, silver, or platinum nanoparticles prepared by the same method. rsc.org

The method of preparation itself can influence the resulting stability. Microemulsions, which are nanodispersions of water-in-oil or oil-in-water stabilized by surfactants, can be used to control the size and stability of the synthesized palladium nanoparticles. researchgate.net

Below is a table summarizing zeta potential values for various palladium-based nanoparticle systems, illustrating the range of stabilities that can be achieved.

Nanoparticle SystemSynthesis MethodStabilizing AgentZeta Potential (mV)Reference
Palladium Oxide NanoparticlesDissolution of Palladium Nitrate in WaterNone specified+35 mdpi.com
Vancomycin-Stabilized Palladium Nanoparticles (Van-Pd₂ NPs)Reduction with VancomycinVancomycin-32.4 mdpi.com
Palladium Nanoparticles (Pd-NPs)Green synthesis using plant extractPlant extract components-21.2 researchgate.net
Palladium NanoparticlesReduction with Sodium RhodizonateSodium RhodizonateNot specified, but noted as least stable among Au, Ag, Pt NPs rsc.org

Thin Films and Coatings of this compound

The fabrication of this compound in the form of thin films and coatings is of significant interest for various technological applications, including catalysis and gas sensing. mdpi.comcrimsonpublishers.com The architecture and orientation of these films are critical parameters that dictate their performance.

Granular Film Architectures

A common morphology for palladium oxide films is a granular structure, where the film is composed of individual, well-defined particles or grains. mdpi.com This type of architecture is often observed in films produced by a variety of chemical and physical deposition techniques. mdpi.com

Chemical methods such as hydrothermal synthesis, precipitation, and sol-gel processes can lead to granular films. mdpi.com For example, palladium oxide powders, which can be used to create coatings, have been synthesized by the calcination of palladium(II) nitrate at temperatures between 400 and 600 °C. crimsonpublishers.com Another approach involves the precipitation of palladium hydroxide from a palladium chloride solution, followed by thermal decomposition. crimsonpublishers.com The resulting powders consist of nanocrystalline particles that can be applied to a substrate to form a granular coating. crimsonpublishers.com

Physical vapor deposition (PVD) techniques, including sputtering and evaporation, are also widely used to create granular palladium and palladium oxide films. acs.orgmdpi.com For instance, direct current (dc) magnetron sputtering can be used to deposit palladium nanoparticles onto various substrates. acs.org The morphology of these films, including the size and distribution of the grains, can be controlled by adjusting deposition parameters such as pressure, temperature, and sputtering time. acs.org

The granular nature of these films results in a high surface area, which is often beneficial for applications like gas sensing and catalysis. mdpi.com The morphology and porosity of bilayer films of Pd/TiO₂ deposited by pulsed laser deposition (PLD) were found to be modifiable by changing the oxygen and argon pressures during deposition. mdpi.com

It is worth noting that a clear distinction between a granular film and a powder-like coating on a substrate is not always possible. mdpi.com Many reported palladium oxide "films" are, in fact, composed of granular materials with varying degrees of compactness and a wide range of particle morphologies. mdpi.com

Textured and Epitaxial Film Orientations

While granular films are common, achieving textured or epitaxial growth of palladium oxide films, where the crystallites have a preferred orientation, is less frequently reported and often occurs incidentally. mdpi.comresearchgate.net

Textured films, where the crystal grains are oriented in a preferred direction, can exhibit anisotropic properties that may be advantageous for specific applications. For example, palladium nanocrystals formed from the thermal decomposition of PdO films have been found to exhibit (111) and (100) textures. researchgate.net Sputtered palladium films on certain substrates have also shown a preferred orientation. For example, a sputtered Pd/PdO thin film on an IMPTi67 substrate, after annealing at 650 °C, formed a highly crystalline structure. researchgate.net Similarly, an amorphous palladium coating on a nickel substrate crystallized into a face-centered cubic (fcc) lattice with a preferential orientation along the researchgate.net-direction. osti.gov

Epitaxial films, where the crystal lattice of the film is in registry with the crystal lattice of the substrate, represent the highest degree of crystalline order. Achieving epitaxial growth of palladium oxide is challenging due to the lattice mismatch with common substrates and the thermodynamic stability of PdO. nih.gov Atomic layer deposition (ALD) is a technique that offers precise control over film growth at the atomic level and has been used to deposit highly uniform and conformal thin films. By carefully controlling the deposition temperature and co-reactants, it is possible to influence the crystallinity and morphology of the deposited films, from smooth, coalesced structures to island-shaped nanoparticles. For instance, ALD of palladium at 200 °C resulted in a highly coalesced structure, while at 220 °C, the morphology changed to uniformly distributed island-shaped nanoparticles.

The development of methods to reliably produce textured and epitaxial this compound films remains an active area of research, as such structures could unlock enhanced performance in electronic and catalytic devices.

Advanced Methodologies for Synthesis and Fabrication of Palladium Ii Oxide Hydrate

Precipitation and Hydrolysis-Based Synthetic Routes

Precipitation and hydrolysis are foundational wet-chemical methods for the synthesis of palladium(II) oxide hydrate (B1144303). These routes involve the transformation of a soluble palladium precursor, typically a salt, into an insoluble hydrated oxide through the controlled addition of a precipitating agent or by inducing hydrolysis.

Controlled Precipitation from Palladium Nitrate (B79036) Solutions

A widely employed method for the synthesis of palladium(II) oxide hydrate is the controlled precipitation from an aqueous solution of palladium(II) nitrate (Pd(NO₃)₂). This process relies on the addition of a base to the palladium nitrate solution, which raises the pH and induces the precipitation of the hydrated oxide. The general reaction can be represented as:

Pd(NO₃)₂(aq) + 2OH⁻(aq) → PdO·H₂O(s) + 2NO₃⁻(aq)

The resulting precipitate is often described as a dark-yellow solid. wikipedia.org The degree of hydration, represented by 'x' in PdO·xH₂O, can vary depending on the specific reaction conditions.

The control of precipitation parameters is crucial for tailoring the properties of the final product. Factors such as the concentration of the palladium nitrate solution, the type and concentration of the precipitating agent, the rate of addition, temperature, and stirring speed all play a significant role in determining the particle size, morphology, and degree of hydration of the this compound. For instance, a method for preparing hollow nanoscale palladium(II) oxide spheres involves the use of a palladium nitrate solution with a concentration of 0.2 mol/L at 40°C. guidechem.com In another approach, adjusting the pH of a mixed solution of palladium nitrate and glycine (B1666218) to 9 is a key step before inducing precipitation. guidechem.com

Hydrolysis-Induced Formation with Alkali Solutions

Hydrolysis-induced formation is another effective route for synthesizing this compound. In this method, an alkali solution is added to a solution of a palladium salt, leading to the hydrolysis of the palladium ions and the subsequent formation of the hydrated oxide precipitate. Common alkali solutions used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).

For example, hydrated palladium(II) oxide can be prepared by dissolving metallic palladium in hydrochloric acid, introducing chlorine gas to form a chloropalladic acid solution, and then adding a 1.5 mol/L KOH solution dropwise until the pH reaches 7. guidechem.com The resulting precipitate is then washed and dried to yield the final product. guidechem.com Similarly, palladium hydroxide can be precipitated by neutralizing a solution of palladium chloride in a minimal amount of hydrochloric acid with a 1.0 mol/L sodium hydroxide solution. guidechem.com

The choice of alkali can influence the characteristics of the precipitated this compound. Furthermore, innovative approaches, such as the use of a strong basic anion exchange resin in the hydroxyl form (R-OH), have been developed to facilitate the synthesis of palladium hydroxide through anion exchange with a soluble palladium salt solution. google.com This method offers an alternative to the direct addition of an alkali solution.

Thermal Decomposition Pathways for this compound Precursors

Thermal decomposition, or calcination, of suitable palladium precursors is a common and effective method for producing palladium oxides. This process involves heating the precursor material in a controlled atmosphere to induce its decomposition into the desired oxide form.

Calcination of Palladium(II) Nitrate in Controlled Atmospheres

Palladium(II) nitrate is a frequently used precursor for the synthesis of palladium(II) oxide via thermal decomposition. The calcination of palladium(II) nitrate in a controlled atmosphere leads to its decomposition into palladium(II) oxide, nitrogen dioxide, and oxygen, as shown in the following equation:

2Pd(NO₃)₂ → 2PdO + 4NO₂↑ + O₂↑

The atmosphere in which the calcination is carried out has a significant impact on the final product. Calcination in an oxygen-containing atmosphere, such as air or pure oxygen, is commonly employed to ensure the complete conversion of the nitrate to the oxide. For example, nanocrystalline PdO powders have been prepared by the calcination of Pd(NO₃)₂ in a dry oxygen atmosphere. crimsonpublishers.com The choice of atmosphere can also prevent the formation of metallic palladium, which can occur at higher temperatures.

Impact of Temperature on Structural Evolution and Stoichiometry

The temperature at which the calcination is performed is a critical parameter that influences the structural evolution and stoichiometry of the resulting palladium oxide. The thermal decomposition of palladium(II) nitrate to palladium(II) oxide has been reported to occur at temperatures around 350°C. wikipedia.org

Increasing the calcination temperature generally leads to an increase in the crystallinity and particle size of the palladium(II) oxide. For instance, a study on the calcination of palladium(II) nitrate in a dry oxygen atmosphere showed that increasing the temperature from 400°C to 600°C resulted in an enlargement of the nanocrystallites of the palladium(II) oxide powder. crimsonpublishers.com This study also found that the higher calcination temperature led to an increase in the concentration of oxygen atoms, suggesting a change in stoichiometry. crimsonpublishers.com

The following table summarizes the effect of calcination temperature on the properties of palladium(II) oxide synthesized from palladium(II) nitrate in a dry oxygen atmosphere.

Calcination Temperature (°C)Resulting PhaseObservations
400Palladium(II) Oxide (PdO)Formation of nanocrystalline powder.
600Palladium(II) Oxide (PdO)Enlargement of nanocrystallites and increased oxygen concentration compared to 400°C.

Solution-Phase and Wet Chemical Synthesis Techniques

Beyond simple precipitation and thermal decomposition, a variety of more advanced solution-phase and wet chemical synthesis techniques have been developed to produce this compound with tailored properties. These methods offer greater control over the nucleation and growth processes, enabling the fabrication of nanomaterials with specific sizes and morphologies.

One such method is the spontaneous formation of stable palladium oxide nanoparticles in an aqueous suspension by simply dissolving palladium nitrate in water at a low concentration (around 10⁻⁴ M). mdpi.com This process involves the hydration of the palladium cation to form a tetrahydrate, which then transforms into palladium hydroxide and subsequently palladium(II) oxide. mdpi.com The resulting nanoparticles have been characterized as being very small, with an average diameter of 2.2 nm. mdpi.com

Other advanced wet chemical methods for synthesizing palladium-based nanomaterials, which can be adapted for this compound, include:

Sol-gel method: This technique involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). A facile sol-gel hydrothermal method has been used to obtain PdO particles. mdpi.com

Hydrothermal synthesis: This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave.

Microwave-assisted synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture, which can significantly accelerate the reaction rates and lead to the formation of uniform nanoparticles.

These advanced synthesis techniques provide a versatile toolkit for researchers to fabricate this compound with controlled characteristics for a wide range of applications.

Hydrothermal and Solvothermal Methods for Controlled Morphologies

Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials from solutions at elevated temperatures and pressures. These methods offer excellent control over particle size, morphology, and crystallinity. For this compound, these techniques provide a pathway to fabricate nanostructures with tailored properties.

In a typical hydrothermal process for metal oxides, a precursor salt is dissolved in water, and the solution is heated in a sealed vessel, known as an autoclave. nih.gov The temperature and pressure inside the autoclave accelerate the hydrolysis and dehydration reactions, leading to the formation of oxide particles. By carefully controlling parameters such as temperature, pressure, reaction time, pH, and the concentration of precursors, it is possible to influence the nucleation and growth of PdO·nH₂O crystals, resulting in diverse morphologies such as nanoparticles, nanorods, and nanosheets.

While high temperatures in hydrothermal synthesis often yield anhydrous metal oxides, the formation of hydrated phases can be favored by operating at lower temperatures (typically 100-200°C) and ensuring a sufficient water concentration. The use of mineralizers or capping agents can also influence the final morphology of the product.

Solvothermal synthesis is a variation of the hydrothermal method where a non-aqueous solvent is used. The choice of solvent can significantly impact the morphology of the resulting this compound due to differences in solvent viscosity, polarity, and coordinating ability. For instance, using alcohols or glycols can lead to different particle shapes and sizes compared to an aqueous medium.

ParameterEffect on MorphologyTypical Range
Temperature Influences crystallinity and particle size. Higher temperatures can lead to anhydrous PdO.100 - 250 °C
Pressure Affects solvent properties and reaction kinetics.Autogenous
Precursor The choice of palladium salt (e.g., Pd(NO₃)₂, PdCl₂) can affect nucleation and growth.-
pH Controls the hydrolysis rate and surface charge of particles.Acidic or Basic
Additives Surfactants and polymers can direct crystal growth to form specific shapes.Various

This table provides a general overview of how different parameters in hydrothermal and solvothermal synthesis can be adjusted to control the morphology of the resulting metal oxide hydrate.

Polyol Synthesis Approaches

The polyol method is a versatile wet-chemical technique for synthesizing a wide range of nanomaterials. In this process, a polyol (e.g., ethylene (B1197577) glycol, diethylene glycol) serves as both the solvent and, typically, the reducing agent. rsc.org While this method is widely used to produce metallic nanoparticles, it can be adapted for the synthesis of metal oxides, including hydrated forms. nih.gov

For the synthesis of this compound, the polyol process would be modified to favor oxidation and hydration over complete reduction. This can be achieved by controlling the reaction atmosphere (e.g., presence of oxygen) and, crucially, the water content in the reaction medium. nih.gov The hydrolysis of the palladium precursor, facilitated by the water present, leads to the formation of the hydrated oxide. Using a hydrated metal salt as a precursor is one way to introduce the necessary water for this process. nih.gov

The polyol itself can also act as a stabilizing agent, adsorbing to the surface of the growing nanoparticles and preventing their aggregation. This allows for the synthesis of well-dispersed this compound nanoparticles with controlled size. The reaction temperature is a critical parameter; higher temperatures will favor the reduction to metallic palladium, while lower temperatures, combined with an adequate water-to-metal molar ratio, will promote the formation of the hydrated oxide. nih.gov

PrecursorPolyolTemperature (°C)Resulting Morphology
Palladium(II) acetate (B1210297)Ethylene glycol120-160Nanoparticles
Palladium(II) chlorideDiethylene glycol140-180Nanosheets
Palladium(II) nitrate hydratePropylene glycol100-150Nanorods

This interactive table illustrates hypothetical conditions for the polyol synthesis of this compound, demonstrating how the choice of precursor, polyol, and temperature can influence the final morphology.

Electrochemical and Electrodeposition Techniques

Electrochemical methods offer precise control over the synthesis of thin films and nanoparticles, making them highly suitable for the fabrication of this compound with desired properties. These techniques involve the use of an electric current to drive chemical reactions at an electrode surface.

This compound films can be grown on a conductive substrate through either anodic oxidation of a palladium metal electrode or by electrodeposition from a solution containing palladium ions.

In anodic oxidation, a palladium metal substrate is used as the anode in an electrochemical cell with a suitable electrolyte. When a positive potential is applied, the palladium surface is oxidized to form a layer of palladium oxide. By conducting this process in an aqueous electrolyte at room temperature, the resulting oxide layer is typically hydrated. The thickness and morphology of the film can be controlled by adjusting the applied potential, current density, and reaction time.

Electrodeposition involves the reduction of palladium ions from an electrolyte solution onto a conductive substrate, which acts as the cathode. To form the hydrated oxide, the electrolyte composition and pH are critical. The deposition is often carried out from a solution of a palladium salt, and by controlling the potential, a film of this compound can be deposited. Cyclic voltammetry is a common technique used to study the formation and reduction of the oxide layer, which helps in optimizing the deposition parameters. nih.gov

Pulse electrolysis is an advanced electrodeposition technique that allows for superior control over the structure and properties of the deposited material compared to direct current methods. In pulse electrolysis, the current or potential is applied in a series of pulses rather than continuously. This technique can be used to synthesize this compound nanoparticles with a narrow size distribution. researchgate.net

The pulsed waveform consists of an "on-time" (t_on), during which deposition occurs, and an "off-time" (t_off), during which no deposition takes place. This off-time allows for the replenishment of metal ions near the electrode surface and the relaxation of the electrical double layer, which can lead to the formation of more uniform and finer-grained deposits. mdpi.com By manipulating the pulse parameters such as peak current/potential, duty cycle (t_on / (t_on + t_off)), and pulse frequency, it is possible to control the nucleation and growth of this compound nanoparticles, thereby tailoring their size, morphology, and distribution on the substrate. mdpi.com

Pulse ParameterInfluence on Nanoparticle Formation
Peak Current/Potential Affects the nucleation rate. Higher values generally lead to smaller nuclei.
Duty Cycle Controls the ratio of deposition time to relaxation time, influencing grain size and deposit uniformity.
Pulse Frequency Higher frequencies can lead to the formation of smaller, more numerous nanoparticles.

This interactive table explains the role of different pulse parameters in controlling the formation of this compound nanoparticles during pulse electrolysis.

Vapor-Phase Deposition and Coating Methodologies

Vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are primarily used to create high-purity, uniform, and conformal thin films. These methods are generally not suitable for the direct synthesis of hydrated compounds due to the high temperatures and/or vacuum conditions involved, which would lead to the desorption of water molecules.

In a typical CVD process for palladium oxide, a volatile organometallic palladium precursor is introduced into a reaction chamber where it decomposes on a heated substrate, often in the presence of an oxidizing agent like oxygen, to form a PdO film. Similarly, ALD involves the sequential, self-limiting surface reactions of precursors to deposit a film one atomic layer at a time. Both methods provide excellent control over film thickness and composition but are inherently anhydrous processes.

Therefore, while CVD and ALD are powerful techniques for fabricating high-quality anhydrous Palladium(II) oxide films, they are not direct synthesis routes for this compound. The formation of a hydrated layer on a PdO film synthesized by these methods would require a post-deposition hydration step, such as exposure to a humid environment or immersion in water.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, often in the form of thin films. mdpi.comresearchgate.net The process involves the reaction or decomposition of one or more volatile precursor gases on a heated substrate.

For palladium oxide, organometallic precursors such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂) are commonly used. mdpi.com In a typical CVD process for palladium-based films, the precursor is vaporized and transported into a reaction chamber by a carrier gas, such as argon or nitrogen. mdpi.com The substrate is heated to a specific temperature to induce the decomposition of the precursor and the subsequent deposition of the film.

While CVD is widely employed for depositing palladium and anhydrous palladium(II) oxide films, the direct synthesis of this compound via this method is not extensively documented. mdpi.combohrium.com The elevated temperatures typically required for precursor decomposition in conventional CVD processes generally favor the formation of the anhydrous PdO phase. mdpi.com However, modifications such as plasma-enhanced CVD (PECVD) could potentially allow for lower deposition temperatures, which might be more conducive to incorporating water or hydroxyl groups into the film structure. For instance, in one study, Pd films were prepared on glass substrates via PECVD using Pd(acac)₂ as the source material. mdpi.com Subsequent controlled oxidation of such films in a humid environment could yield a hydrated oxide surface.

Table 1: Representative CVD Parameters for Palladium-based Film Deposition

Parameter Value/Condition Source
Precursor Palladium(II) acetylacetonate (Pd(acac)₂) mdpi.com
Solvent (for AACVD) Methanol mdpi.com
Carrier Gas Argon (Ar), Nitrogen (N₂) mdpi.com
Deposition Temperature 350 °C (for subsequent oxidation to PdO) mdpi.com

Atomic Layer Deposition (ALD) for Controlled Film Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. researchgate.net ALD offers exceptional control over film thickness and conformality at the atomic level, making it ideal for fabricating ultrathin and uniform films on complex, high-aspect-ratio structures. researchgate.netiaea.org

The ALD process for palladium-containing films typically involves alternating exposures of a substrate to a palladium precursor and a co-reactant. researchgate.nettue.nl Common precursors include Pd(hfac)₂ (hexafluoroacetylacetonate) and organometallic palladium compounds. tue.nlnih.gov The co-reactants can vary, with reagents like formalin, hydrogen plasma, and ozone being used. iaea.orgnih.govpsecommunity.orgrsc.org

The direct synthesis of a stable, bulk this compound film via ALD is challenging due to the typical process conditions. However, the use of ozone or oxygen plasma as a co-reactant can lead to the formation of palladium oxide. tue.nlpsecommunity.org A study on plasma-assisted ALD of palladium films from Pd(hfac)₂ utilized sequential H₂ and O₂ plasma steps. tue.nl The O₂ plasma step was essential for removing carbon contaminants and could create an oxidized surface. tue.nl It is plausible that by carefully controlling process parameters, such as using water vapor as a co-reactant or performing the deposition at low temperatures, a hydrated or hydroxylated palladium oxide surface could be formed. Research has shown that ALD can be used to deposit pure palladium films at temperatures as low as 100 °C. researchgate.nettue.nl

Table 2: ALD Process Parameters for Palladium and Palladium Oxide Films

Parameter Precursor/Reactant Temperature Range (°C) Growth Rate (Å/cycle) Source
Process 1 Pd(hfac)₂, Formalin N/A ~0.2 iaea.org
Process 2 Pd(hfac)₂, H₂/O₂ Plasma 100 N/A tue.nl

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a condensed phase to a vapor phase and then back to a thin film condensed phase on a substrate. wikipedia.org Common PVD techniques include sputtering, thermal evaporation, and pulsed laser deposition. wikipedia.orgscholarsresearchlibrary.com PVD methods are generally non-equilibrium processes, which can allow for the synthesis of phases that are not thermodynamically stable under normal conditions. osti.gov

In the context of palladium oxide, reactive sputtering is a prominent PVD technique. mdpi.com This involves bombarding a palladium target with energetic ions in the presence of a reactive gas, such as oxygen, and an inert gas like argon. mdpi.com The sputtered palladium atoms react with the oxygen to form a palladium oxide film on the substrate. The stoichiometry and properties of the film can be tuned by controlling parameters like the oxygen-to-argon ratio, pressure, and substrate temperature. mdpi.com

While high substrate temperatures in PVD typically yield anhydrous PdO, deposition near room temperature in an oxygen-rich plasma environment can force the oxidation of noble metals. osti.gov This suggests a pathway to forming palladium oxide films under conditions where subsequent exposure to atmospheric moisture could lead to surface hydration. Techniques like pulsed cathodic arc deposition produce a highly ionized vapor of the target material, which can react with oxygen to form oxide films. osti.govatriainnovation.com

Table 3: Comparison of PVD Techniques for Thin Film Fabrication

Technique Basic Principle Advantages Common Applications Source
Sputtering Plasma discharge bombards a target, ejecting atoms that deposit on the substrate. Good adhesion, can deposit alloys and compounds. Semiconductor devices, optical coatings. wikipedia.orgjingsourcing.com
Thermal Evaporation Source material is heated in a vacuum until it vaporizes and condenses on the substrate. Simple, high deposition rates. Metalized films, decorative coatings. scholarsresearchlibrary.comjingsourcing.com

Spin Coating and Dip Coating for Thin Film Fabrication

Spin coating and dip coating are solution-based techniques for fabricating thin films from a liquid precursor. preprints.orgmdpi.com These methods are valued for their simplicity, low cost, and ability to cover large areas with uniform films. mdpi.comnih.gov

In spin coating, a solution containing a palladium precursor is dispensed onto a substrate, which is then rotated at high speed. ossila.com Centrifugal forces spread the solution evenly, and the solvent evaporates, leaving a thin film. ossila.com For dip coating, the substrate is immersed in the precursor solution and then withdrawn at a controlled speed. mdpi.com

For the fabrication of this compound, these methods are particularly suitable as they can be carried out at or near room temperature. A precursor solution, such as one derived from a palladium salt (e.g., palladium nitrate), can be coated onto a substrate. nih.gov Subsequent low-temperature annealing or even simple drying in air can lead to the decomposition of the precursor and the formation of a hydrated oxide film. One study developed a low-temperature, solution-based process to prepare palladium/palladium oxide thin films for pH sensing by spin coating a precursor solution onto glass substrates. nih.gov The final composition of the film, including the degree of hydration, can be influenced by the precursor chemistry, solvent, and annealing conditions. nih.gov

Surface Oxidation Methods for Palladium(II) Substrates

Creating a this compound layer on a metallic palladium substrate is a direct approach to fabricating functional surfaces for catalysis and sensing. This can be achieved through either chemical or thermal oxidation methods.

Chemical Oxidation Protocols

Chemical oxidation involves treating a palladium metal surface with chemical oxidizing agents to form an oxide layer. This method is often performed in an aqueous solution, making it a direct route to forming a hydrated oxide.

A typical procedure involves cleaning the palladium surface, sometimes with an aggressive reagent like aqua regia, to remove impurities and create a fresh surface. mdpi.com Subsequently, the metal is exposed to a strong oxidizing environment. For example, a process described by Grubb and King involved dipping a cleaned palladium wire into a 50% aqueous solution of sodium hydroxide (NaOH), followed by drying and heating in an oxygen stream. mdpi.com While this protocol involves a heating step, the initial treatment with a strong base in an aqueous medium can facilitate the formation of a hydrated oxide precursor layer.

The formation of hydrated Palladium(II) oxide as a precipitate by adding an alkali to a solution of a palladium salt, such as palladium nitrate (Pd(NO₃)₂), is a well-established chemical method. wikipedia.org This principle can be adapted to surface oxidation, where the localized pH and oxidant concentration at the palladium-solution interface are controlled to promote the direct formation of a PdO·nH₂O layer.

Thermal Oxidation Processes for this compound Layer Formation

Thermal oxidation involves heating a palladium substrate in an oxygen-containing atmosphere to grow an oxide layer. mdpi.comresearchgate.net The kinetics and properties of the resulting oxide film are highly dependent on the temperature, oxygen pressure, and crystallographic orientation of the palladium substrate. researchgate.net

Generally, heating palladium metal in air or oxygen at temperatures between 300 °C and 800 °C results in the formation of a black, anhydrous PdO layer. mdpi.com Above approximately 800-900 °C, PdO becomes unstable and decomposes back to palladium metal and oxygen. osti.govwikipedia.org

The direct formation of a stable this compound layer via high-temperature thermal oxidation is unlikely, as the elevated temperatures would drive off any associated water. wikipedia.org The brown, hydrated oxide is known to convert to the black, anhydrous form upon heating. wikipedia.org However, a hydrated surface layer could potentially be formed by the post-oxidation treatment of a PdO film. For instance, a PdO layer grown thermally could be subsequently exposed to a controlled humidity environment at a lower temperature, leading to the adsorption of water and the formation of a hydrated surface. Studies have shown that calcination of palladium(II) nitrate at temperatures of 400 °C and 600 °C produces nanocrystalline PdO powders. crimsonpublishers.comcrimsonpublishers.com The non-stoichiometry and defect structure of such oxides could influence their subsequent interaction with water vapor.

Table 4: Influence of Temperature on Palladium Oxidation

Temperature Range Observation Resulting Phase Source
300 - 800 °C Oxidation of Pd metal in air/oxygen Anhydrous Palladium(II) oxide (PdO) mdpi.com
> 800 - 900 °C Decomposition of PdO Palladium metal (Pd) and Oxygen (O₂) osti.govwikipedia.org

Sophisticated Spectroscopic and Diffractional Characterization of Palladium Ii Oxide Hydrate

Structural Probing via X-ray and Neutron Scattering Techniques

Scattering techniques are fundamental in elucidating the atomic and molecular structure of crystalline and amorphous materials. By analyzing the diffraction patterns produced when X-rays or neutrons interact with a material, researchers can determine lattice parameters, identify phases, and understand the arrangement of atoms, including the state of hydration.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and assessing its degree of crystallinity. The analysis involves directing X-rays onto a powdered or polycrystalline sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the material's crystal structure.

For palladium oxides, XRD is instrumental in distinguishing between the metallic palladium (Pd), the anhydrous oxide (PdO), and its hydrated form (PdO·xH₂O). Anhydrous Palladium(II) oxide typically exhibits a tetragonal crystal structure. jcsp.org.pk Studies on supported palladium catalysts have identified the characteristic peaks for tetragonal PdO, with notable reflections corresponding to the (101) and (112) planes. jcsp.org.pk The intensity and sharpness of these peaks can correlate with factors such as metal loading and calcination temperature during synthesis. jcsp.org.pk For instance, as Pd loading increases, the diffraction lines corresponding to PdO become stronger. jcsp.org.pk

The presence of water in the crystal lattice to form Palladium(II) oxide hydrate (B1144303) leads to changes in the diffraction pattern. Research on oxidized high-palladium alloys has noted the possible presence of a hydrated palladium oxide phase, referencing the Joint Committee on Powder Diffraction Standards (JCPDS) file 9-254 for PdO·xH₂O. materialinterface.com The analysis of colloidal palladium oxide nanoparticles has also identified the material as being composed primarily of Pd(II) oxide along with a minority species of PdO strongly coordinated to water. mdpi.com

Furthermore, the crystallinity of the material significantly influences the XRD pattern. Very small, nanosized crystallites (typically less than 0.1 µm) cause a phenomenon known as line broadening, where the diffraction peaks become wider. jcsp.org.pk This indicates that at low calcination temperatures or low concentrations, PdO crystallites may be too small to be readily observed by XRD. jcsp.org.pk

Table 1. Representative XRD Peaks for Tetragonal Palladium(II) Oxide

2θ (degrees)Miller Indices (hkl)Reference
33.8° - 33.985°(101) jcsp.org.pkresearchgate.net
54.7°(112) jcsp.org.pk
40.2°(111) researchgate.net
60.1°(112) researchgate.net
67.4°(220) researchgate.net

Grazing-Incidence X-ray Diffraction (GIXRD) for Thin Films

Grazing-Incidence X-ray Diffraction (GIXRD) is a surface-sensitive diffraction technique optimized for the characterization of thin films and near-surface regions. malvernpanalytical.comspringernature.com By directing the X-ray beam at a very shallow angle (typically less than one degree) to the sample surface, the penetration depth of the X-rays is minimized, thereby enhancing the signal from the film while reducing interference from the underlying substrate. malvernpanalytical.com This makes GIXRD an ideal tool for studying the crystallographic properties of thin layers of materials like Palladium(II) oxide hydrate. malvernpanalytical.comnih.gov

The technique can provide critical information on the phase, crystal structure, and orientation (texture) of thin films. springernature.com For palladium-based systems, GIXRD has been employed in in situ studies to monitor dynamic structural changes in thin films under catalytically relevant conditions. aip.orgacs.org For example, researchers have used synchrotron-based GIXRD to observe the expansion of the palladium unit cell during the formation of palladium hydride (PdHₓ) in thin films exposed to hydrogen gas. aip.org This demonstrates the technique's capability to track subtle changes in lattice parameters in real-time.

While specific GIXRD studies focusing exclusively on this compound are not extensively documented, the methodology is directly applicable. It would allow for the characterization of hydrated oxide layers formed on palladium surfaces or intentionally deposited as thin films. By varying the incidence angle, a depth profile of the phase composition and crystallinity could be obtained, providing insights into the hydration gradient from the surface into the bulk of the film. springernature.com

Neutron Diffraction for Atomic Arrangement and Hydration State

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material and is uniquely suited for studying hydrated compounds. wikipedia.org Unlike X-rays, which scatter from the electron cloud of an atom, neutrons scatter from the atomic nucleus. This property makes neutron scattering particularly sensitive to the positions of light elements, such as hydrogen, which are often difficult to locate accurately with XRD. wikipedia.org

This sensitivity is paramount for characterizing this compound, as it allows for the precise determination of the location and orientation of water molecules and hydroxyl groups within the crystal lattice. Neutron diffraction studies on other hydrated metal oxides have successfully revealed the interaction of protons with the crystal lattice and proton-phonon coupling. Studies on sintered iron electrodes, for instance, have used neutron diffraction to identify the structure of iron(II) hydroxide (B78521) (Fe(OH)₂) and track phase changes during electrochemical processes. acs.org

Furthermore, Quasielastic Neutron Scattering (QENS) can probe the diffusive motions of water molecules on timescales of picoseconds to nanoseconds. nih.govaps.org QENS studies on hydrated metal oxide nanoparticles, such as rutile (TiO₂) and copper(II) oxide (CuO), have distinguished different types of water dynamics, including translational and rotational diffusion near the oxide surface. nih.govaip.orgdtu.dk This approach can elucidate whether water in this compound is static (structural water) or exhibits mobility, providing a detailed picture of the hydration state. nih.gov Such insights are crucial for understanding the compound's properties and its role in various chemical processes.

Microscopic and Spectroscopic Imaging of this compound Architectures

Microscopy techniques provide direct, real-space visualization of the morphology, topography, and nanostructure of materials. For this compound, techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are essential for characterizing its architecture from the nanoscale to the atomic level.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and crystal structure of nanomaterials. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the sample to form an image.

TEM analysis of palladium oxide nanoparticles reveals detailed information about their size distribution, shape, and dispersion. Studies have shown the formation of small, mostly monodispersed palladium oxide nanoparticles with average diameters in the nanometer range. mdpi.com For example, nanoparticles prepared by dissolving palladium nitrate (B79036) in water were found to have an average diameter of 2.2 nm. mdpi.com In situ TEM allows for the real-time observation of structural and morphological changes during processes like calcination or oxidation. rsc.orgnih.gov Environmental Scanning Transmission Electron Microscopy (E-STEM) studies on the calcination of palladium nitrate supported on zinc oxide showed that treatment between 200 and 400 °C is ideal for obtaining highly dispersed PdO particles smaller than 4 nm. nih.gov At temperatures above 400 °C, particle mobility and agglomeration were observed to increase, leading to larger particle sizes. nih.gov

High-Resolution TEM (HRTEM) can even visualize the atomic lattice of nanocrystals, providing insights into their crystallinity and surface structure. researchgate.net Time-sequenced HRTEM images have captured the surface oxidation of palladium nanocrystals, showing that oxidation often initiates at active sites like step edges or vertices before forming nanometer-sized palladium monoxide islands on the surface. rsc.orgresearchgate.net

Table 2. TEM Analysis of Palladium Oxide Nanoparticle Dimensions

Preparation MethodObserved MorphologyAverage Particle SizeReference
Dissolution of palladium nitrate in waterMostly monodispersed, spherical nanoparticles2.2 nm mdpi.com
Calcination of Pd(NO₃)₂/ZnO at 200-400°CHighly dispersed nanoparticles< 4 nm nih.gov
In situ oxidation of nanocrystalsFaceted spherical nanoparticles~7 nm rsc.org
In situ oxidation of nanocrystalsOctahedral nanocrystals~20 nm (edge length) nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for imaging the surface topography of materials at the nanometer and sub-nanometer scale. azooptics.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographical map. azooptics.com

AFM is particularly valuable for characterizing the surface of this compound films or particles without the need for a vacuum environment. It can provide quantitative data on surface roughness, grain size, and feature dimensions. For example, AFM topographical scans of palladium nanoparticles have been used to measure significant increases in surface roughness after certain treatments. researchgate.net

Advanced AFM modes can provide more than just topographical information. For instance, 3D-AFM has been used to study the hydration structures of other oxide crystals, revealing that the arrangement of hydration layers is dependent on the location and density of surface hydroxyl (OH) groups. technologynetworks.com This capability is directly relevant to understanding the surface hydration of this compound at the molecular level. While direct AFM imaging of this compound is not widely reported, the technique's application to related systems demonstrates its potential for elucidating the surface topography and hydration characteristics of this compound. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation state of palladium and identifying the presence of hydrated species on the surface.

The analysis of the high-resolution XPS spectrum of the Pd 3d region is particularly revealing. The Pd 3d spectrum is characterized by a spin-orbit doublet, Pd 3d₅/₂ and Pd 3d₃/₂. In anhydrous Palladium(II) oxide (PdO), the Pd 3d₅/₂ peak typically appears at a binding energy of approximately 337.4 eV. However, in the presence of hydration, an additional peak or a shoulder at a higher binding energy emerges. mdpi.com This chemical shift is indicative of a change in the electronic environment of the palladium atom due to coordination with water molecules or hydroxyl groups.

A study on palladium oxide nanoparticles formed in an aqueous solution identified a distinct Pd 3d₅/₂ component at 339.0 eV, which was attributed to a hydrated palladium oxide species. mdpi.com This positive shift in binding energy compared to anhydrous PdO suggests a more oxidized or electron-deficient palladium center, consistent with the coordination of electronegative oxygen atoms from water molecules. The presence of this higher binding energy peak is a direct spectroscopic signature of the hydrated nature of the palladium oxide surface. mdpi.compsu.edu

The O 1s spectrum also provides valuable information. It can typically be deconvoluted into multiple components representing different oxygen-containing species. These can include the oxygen in the PdO lattice (typically around 529-530 eV), hydroxyl groups (Pd-OH), and adsorbed water molecules (H₂O), which generally appear at higher binding energies. The analysis of the peak areas in both the Pd 3d and O 1s regions can provide quantitative insights into the degree of hydration and the relative abundance of different oxygen species on the surface. psu.edu

Table 1: Representative XPS Binding Energies for Palladium Species.
SpeciesCore LevelBinding Energy (eV)Reference
Palladium(II) oxide (PdO)Pd 3d₅/₂~337.4 mdpi.com
This compound (PdO·nH₂O)Pd 3d₅/₂~339.0 mdpi.com
Palladium Metal (Pd⁰)Pd 3d₅/₂~335.1 researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the Pd K-edge or L-edge spectrum provides information on the oxidation state and coordination geometry of the palladium atoms. The energy position of the absorption edge is sensitive to the oxidation state of palladium; a shift to higher energy generally corresponds to a higher oxidation state. For this compound, the XANES spectrum would be compared to standards such as palladium foil (Pd⁰) and anhydrous PdO (Pd²⁺). The shape of the "white line," the intense peak at the absorption edge, is also diagnostic of the local coordination environment and the density of unoccupied d-states. The presence of water molecules as ligands would alter the electronic structure and thus the features of the XANES spectrum.

The EXAFS region, at energies above the absorption edge, contains information about the local atomic environment of the absorbing palladium atoms. Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms. For PdO·nH₂O, EXAFS analysis would reveal the Pd-O bond distances and coordination numbers for the oxide lattice. Crucially, it could also identify the presence of a hydration shell by detecting the scattering paths between palladium and the oxygen atoms of the water molecules. This would manifest as a distinct peak in the Fourier-transformed EXAFS spectrum, allowing for the determination of the Pd-OH₂ bond distance and the hydration number.

Vibrational and Inelastic Scattering Spectroscopies

Vibrational spectroscopies are essential for understanding the bonding environments and molecular dynamics within this compound.

Infrared (IR) and Raman Spectroscopy for Molecular Vibrations and Bonding Environments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For this compound, these techniques can identify the characteristic vibrations of the Pd-O bonds as well as the vibrational modes of the associated water molecules.

Anhydrous PdO, which has a tetragonal crystal structure, exhibits characteristic Raman-active modes. The most intense of these is the B₁g mode, typically observed around 650 cm⁻¹, which corresponds to the vibration of oxygen atoms along the c-axis. researchgate.netscispace.com Another mode, the E_g mode, is found at a lower frequency.

In the hydrated form, the presence of water molecules introduces new vibrational modes and can influence the existing Pd-O vibrations. The characteristic modes of water include the O-H stretching, H-O-H bending, and librational modes. Theoretical calculations based on Density Functional Theory (DFT) for a palladium oxide cluster coordinated to a single water molecule (PdO/H₂O) have predicted Raman bands at 625 cm⁻¹ and 647 cm⁻¹. mdpi.com These bands are attributed to a coupling of the Pd-O stretching mode with the H-O-H bending mode of the water molecule. mdpi.com The presence of these coupled modes in the Raman spectrum serves as a strong indicator of intimately bound water in the palladium oxide structure.

Table 2: Key Vibrational Frequencies for Palladium Oxide Species.
SpeciesTechniqueFrequency (cm⁻¹)AssignmentReference
Palladium(II) oxide (PdO)Raman~650B₁g mode (Pd-O stretch) researchgate.netscispace.com
PdO/H₂O complex (calculated)Raman625Coupled Pd-O stretch and H₂O bend mdpi.com
PdO/H₂O complex (calculated)Raman647Coupled Pd-O stretch and H₂O bend mdpi.com

Inelastic Neutron Scattering (INS) Spectroscopy for Phonon Dynamics and Water Interactions

Inelastic Neutron Scattering (INS) is a powerful technique for studying atomic and molecular motions, particularly those involving hydrogen, due to the large incoherent scattering cross-section of the hydrogen nucleus. In the context of this compound, INS provides detailed insights into the dynamics of the water molecules and their interaction with the palladium oxide lattice.

INS spectra of hydrated metal oxides reveal features corresponding to the translational and librational (hindered rotational) modes of the adsorbed water molecules at low energy transfers. aip.orgornl.govresearchgate.net At higher energy transfers, the intramolecular bending and stretching modes of water can be observed. The positions and widths of these peaks provide information about the strength of the hydrogen bonding between water molecules and with the oxide surface.

By analyzing the momentum transfer dependence of the scattering, it is possible to distinguish between different types of motion. For instance, quasielastic neutron scattering (QENS), a high-resolution form of INS, can be used to study the diffusive motions of water molecules on the surface of the oxide, providing information on residence times and diffusion coefficients. aip.org For this compound, INS can thus map out the potential energy surface experienced by the water molecules and quantify the strength of the water-oxide interaction.

Advanced Elemental and Stoichiometric Analyses

Determining the precise elemental composition is crucial for understanding the stoichiometry of this compound.

Electron Probe Microanalysis for Elemental Ratios

Electron Probe Microanalysis (EPMA) is a non-destructive analytical technique used to determine the elemental composition of small, solid samples. carleton.edu It utilizes a focused beam of electrons to generate characteristic X-rays from the elements within the sample. By comparing the intensities of these X-rays to those from standards of known composition, a precise quantitative analysis can be performed. carleton.edu

For this compound, EPMA can accurately measure the weight percentages of palladium and oxygen. This data is then used to calculate the atomic ratios and determine the stoichiometry of the compound. This is particularly important as palladium oxides can exhibit non-stoichiometry. For example, studies on palladium oxides prepared by calcination have used EPMA to show an excess of oxygen relative to the expected 1:1 stoichiometric ratio in PdO, indicating compositions such as PdO₁₊δ. The precision of EPMA allows for the detection of subtle variations in elemental composition, which can be correlated with the degree of hydration or the presence of different phases.

Coherent-Scattering Region (CSR) Determination for Crystallite Size

The determination of the coherent-scattering region (CSR) is a critical aspect of characterizing the microstructure of this compound. The size of these regions, which are the domains within a crystal that scatter X-rays coherently, is directly related to the crystallite size. A primary and widely utilized method for this determination is X-ray diffraction (XRD) peak broadening analysis, most commonly employing the Scherrer equation. malvernpanalytical.comuobasrah.edu.iq The fundamental principle is that smaller crystallite sizes lead to a broadening of the diffraction peaks.

In a study focused on the synthesis of nanocrystalline Palladium(II) oxide powders, the coherent-scattering region was calculated to elucidate the crystallite size of the material. crimsonpublishers.com The synthesis involved a two-stage process beginning with palladium(II) nitrate, a precursor known to form hydrated oxide species in aqueous environments. mdpi.com The resulting Palladium(II) oxide powders were analyzed using XRD, and the Scherrer equation was applied to determine the CSR values.

The investigation involved obtaining X-ray diffraction patterns of the Palladium(II) oxide samples. To calculate the average CSR value, the profiles of the five most intense reflexes were recorded with high precision. crimsonpublishers.com The Scherrer equation, given as:

D = Kλ / (β cosθ)

where:

D is the mean crystallite size (CSR).

K is the dimensionless shape factor (typically close to 0.9).

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle.

This analysis revealed a direct correlation between the calcination temperature during synthesis and the resulting crystallite size. As the temperature was increased, an enlargement of the nano-dimensional crystallites of the Palladium(II) oxide powders was observed. crimsonpublishers.com

The detailed research findings from the study on nanocrystalline Palladium(II) oxide powders are summarized in the data table below. The table showcases the calculated coherent-scattering region (crystallite size) as a function of the calcination temperature.

Table 1: Coherent-Scattering Region (CSR) of Palladium(II) Oxide at Different Calcination Temperatures

Calcination Temperature (°C) Coherent-Scattering Region (CSR) / Crystallite Size (nm)
400 Data not explicitly provided in the abstract

Note: While the study explicitly states that the calcination temperature rise from 400 °C to 600 °C led to an enlargement of the nano-dimensional crystallites, the precise numerical values for the CSR at each temperature were not detailed in the available abstract. The table reflects the observed trend.

The broadening of diffraction peaks is a hallmark of nanocrystalline materials. jcsp.org.pk For very small particles, X-ray reflection occurs over a small range of angles, causing the diffraction line to broaden. This phenomenon is detectable when the particle size is less than approximately 0.1 µm. jcsp.org.pk It is important to note that the crystallite size, as determined by the CSR from XRD, is a measure of the size of the coherently diffracting domains and may not be identical to the particle size observed by other microscopy techniques, as particles can be composed of multiple crystallites. uobasrah.edu.iqjcsp.org.pk

Theoretical and Computational Chemistry Approaches to Palladium Ii Oxide Hydrate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of transition metal compounds, including palladium oxides. While comprehensive DFT studies specifically on the crystalline structure of palladium(II) oxide hydrate (B1144303) are limited, extensive research on the anhydrous form (PdO) provides a foundational understanding of the electronic interactions that also govern the hydrated species.

Prediction of Optimized Geometries and Energetics

DFT calculations are employed to predict the most stable atomic arrangements of materials by minimizing the total energy of the system. For anhydrous palladium(II) oxide (PdO), which crystallizes in a tetragonal structure (space group P4₂/mmc), DFT calculations have been used to determine its lattice parameters. These calculations show that palladium atoms are in a square planar coordination with four oxygen atoms.

The interaction of water with palladium oxide surfaces has also been investigated. DFT studies on the adsorption of water on palladium surfaces indicate that the interaction leads to the formation of Pd-OH₂ complexes. For a Pd-OH₂ molecule, the optimized geometry shows that the palladium and the water molecule are not in the same plane, with a calculated Pd-O bond length of 0.2283 nm. In the context of palladium oxide nanoparticles, DFT calculations of a PdO/H₂O complex reveal a short hydrogen bond distance of 1.631 Å between the oxide and a water molecule, indicating a strong interaction.

Elucidation of Bonding Characteristics and Charge Transfer Phenomena

Theoretical calculations offer a detailed picture of the chemical bonding within a material. In anhydrous PdO, DFT studies combined with methods like DFT+U are necessary to accurately describe its electronic structure, as standard DFT approximations can incorrectly predict it to be metallic. These more advanced methods correctly show PdO as a semiconductor. The bonding involves interactions between the Pd 4d and O 2p orbitals. The valence band is primarily composed of antibonding interactions between Pd 4d (specifically 4dz² and 4dx²-y²) and O 2p orbitals, while the conduction band is formed from antibonding interactions of Pd 4dzx–O 2p and Pd 4dzx–O 2s.

When water interacts with palladium oxide, charge transfer occurs. For the PdO/H₂O complex on nanoparticles, a significant negative charge transfer of -0.085 e from the palladium oxide to the water molecule has been calculated. This indicates a strong binding of water to the palladium oxide surface.

Simulation of Spectroscopic Signatures (e.g., Raman Frequencies)

DFT calculations can simulate vibrational spectra, such as Raman spectra, which can then be compared with experimental results to identify different species. For a single PdO molecule, DFT calculations predict a Raman band at 649 cm⁻¹, which aligns well with the experimental value of 650 cm⁻¹ observed for palladium oxide nanoparticles. In the case of a PdO/H₂O complex, theoretical calculations have also been used to predict its Raman frequencies to help assign experimental spectra of colloidal palladium oxide nanoparticles. In contrast, for palladium(II) hydroxide (B78521), Pd(OH)₂, the symmetric and antisymmetric stretching modes of the Pd-O bonds are predicted at 567 and 517 cm⁻¹, respectively.

Quantum-Chemical Investigations of Hydration Processes

Quantum-chemical methods are essential for understanding the intricate details of how metal ions interact with water molecules in solution, a process known as hydration. These studies provide insights into the structure of the hydration shells and the energetics of solvation.

Hydration Surface and Solvation Energies of Palladium(II) Aquaions

The hydration of the palladium(II) ion (Pd²⁺) in aqueous solution has been a subject of numerous theoretical studies. Ab initio molecular dynamics simulations have shown that beyond the well-defined square-planar first hydration shell containing four tightly bound water molecules, a second coordination shell exists with about 10 water molecules in the equatorial region.

Advanced quantum-chemical calculations have been used to examine the hydration surface of various palladium square-planar complexes. These calculations involve optimizing the geometries of the complex with one or more water molecules to determine the most favorable hydration sites and the corresponding interaction energies. The results from these studies help in understanding the thermodynamic properties of the hydration process.

Mechanistic Pathways and Reaction Dynamics from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate mechanistic pathways of catalytic reactions involving palladium(II) oxide hydrate. These models can simulate the energy landscapes of reactions, revealing the most probable routes from reactants to products.

In the realm of palladium catalysis, identifying the true active species is a critical step toward understanding and optimizing catalytic cycles. Computational studies suggest that in aqueous environments, the nature of the active palladium species can be complex and dynamic. While palladium(II) oxide is often considered a precursor, its hydrated form plays a crucial role in the generation of catalytically active sites.

DFT calculations have been employed to investigate the interaction of water with palladium oxide surfaces. These studies indicate that the dissociative adsorption of water on the PdO surface can lead to the formation of hydroxyl (-OH) groups. These surface hydroxyls can significantly influence the electronic properties of the palladium centers, thereby modulating their catalytic activity. For instance, in oxidation reactions, these hydroxylated palladium species are often implicated as the active sites for methane (B114726) activation researchgate.netacs.org.

In some catalytic cycles, such as alkoxycarbonylation, two competing pathways, the "hydride cycle" and the "alkoxy cycle," have been identified through a combination of experimental and computational methods. The key intermediates in these cycles are palladium(II) hydride complexes ([PdII]-H) and alkoxy-palladium complexes ([PdII]-OR), respectively nih.gov. The presence of water can influence the equilibrium between these species, thereby directing the reaction towards a specific pathway.

Table 1: Computationally Identified Active Species and Intermediates in Palladium Catalysis

Catalytic Cycle/ReactionIdentified Active Species/IntermediateComputational Method
Methane OxidationHydroxylated Palladium SpeciesDFT
AlkoxycarbonylationPalladium(II) Hydride ([PdII]-H)DFT, Mass Spectrometry
AlkoxycarbonylationAlkoxy-palladium ([PdII]-OR)DFT, Mass Spectrometry

The selectivity of a catalytic reaction, which is the ability to favor the formation of a specific product over others, is a key aspect of catalysis. Computational models have been pivotal in understanding the factors that control selectivity in palladium-catalyzed reactions.

In the case of alkoxycarbonylation of alkenes, the choice between the formation of saturated or unsaturated esters is governed by the interplay between the hydride and alkoxy catalytic cycles nih.gov. Computational studies have shown that the reaction conditions, such as pH and the nature of the oxidant, can shift the balance between these two cycles. For example, acidic conditions tend to favor the hydride cycle, leading to saturated products, while a higher pH can promote the alkoxy cycle and the formation of unsaturated products nih.gov. The transformation of the palladium(II) hydride intermediate to the palladium(II)-alkoxy intermediate is a key step that dictates the selectivity nih.gov.

Reaction intermediates, which are transient species formed during a chemical reaction, are often difficult to detect experimentally due to their short lifetimes. Computational chemistry provides a powerful tool to identify and characterize these elusive species. In palladium-catalyzed reactions, various intermediates such as palladium alkyl complexes, acyl-palladium complexes, and alkoxycarbonyl palladium intermediates have been computationally modeled to understand their role in the catalytic cycle nih.gov.

The interaction of reactants and intermediates with the catalyst surface is a fundamental aspect of heterogeneous catalysis. Computational simulations can provide a detailed picture of these surface phenomena.

For this compound, the surface is not a simple PdO lattice but is modified by the presence of water molecules and hydroxyl groups. Ab initio molecular dynamics simulations have been used to study the adsorption of hydrogen on palladium surfaces, revealing the crucial role of the substrate's degrees of freedom in the dissociative adsorption process uni-ulm.denih.gov. While these studies often focus on metallic palladium, the insights gained are relevant to understanding how reactants interact with the palladium centers in the hydrated oxide.

DFT calculations have been used to model the adsorption of various molecules on palladium and palladium oxide surfaces nih.govresearchgate.net. These simulations help in determining the most stable adsorption sites and the binding energies of different adsorbates. For instance, in methane oxidation, DFT studies have shown that the presence of a PdO layer on metallic palladium clusters can enhance catalytic activity nih.gov. The adsorption and activation of methane are influenced by the structure of the palladium oxide surface, with partially reduced surfaces showing higher reactivity nih.gov. The presence of water and the formation of surface hydroxyls can block active sites, thereby inhibiting the reaction researchgate.netacs.orgrsc.org.

Table 2: Computationally Studied Surface Phenomena on Palladium-based Catalysts

PhenomenonSystem StudiedKey FindingsComputational Method
Dissociative AdsorptionH₂ on Pd surfacesSubstrate degrees of freedom are crucial.Ab initio Molecular Dynamics
Methane ActivationCH₄ on PdO surfacesPartially reduced surfaces are more active.DFT
Water InhibitionH₂O on PdO surfacesSurface hydroxyls can block active sites.DFT, Ambient Pressure XPS

Molecular Dynamics Simulations for Dynamic Behavior of Hydrated Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide insights into the dynamic nature of the water molecules at the catalyst-water interface and their influence on the catalytic process.

Classical and ab initio MD simulations are used to investigate water/oxide interfaces, revealing how the solid surface perturbs the structure of interfacial water and how, in turn, the interfacial water affects the solid surface nsf.gov. These simulations can model the orientation of water molecules, the formation of hydrogen bond networks, and the diffusion of species near the surface.

For hydrated palladium oxide, MD simulations can help to understand how the degree of hydration affects the structure and stability of the catalyst. These simulations can also shed light on the transport of reactants and products to and from the active sites through the hydrated layer. While specific MD studies on this compound are not abundant, the general principles derived from simulations of water on other oxide surfaces are applicable and provide a framework for understanding the dynamic behavior of this important catalytic material nsf.govdntb.gov.ua. The development of accurate force fields based on quantum mechanics calculations is crucial for improving the predictive power of MD simulations for such complex interfaces nih.gov.

Catalytic Applications and Reaction Mechanisms of Palladium Ii Oxide Hydrate

Heterogeneous Catalysis Mediated by Palladium(II) Oxide Hydrate (B1144303)

Palladium(II) oxide hydrate (PdO·nH₂O), also referred to as hydrous palladium oxide or palladium hydroxide (B78521) (Pd(OH)₂), serves as a versatile heterogeneous catalyst in various organic transformations. Its catalytic efficacy is profoundly influenced by the presence of water, which exists not as molecular water but primarily as surface hydroxyl groups. researchgate.net These hydroxyl moieties are integral to the catalyst's active sites and play a crucial role in the mechanisms of the reactions it mediates.

Oxidation Reactions and Associated Mechanisms

This compound is particularly effective in catalyzing oxidation reactions, leveraging the redox chemistry of the palladium center. The hydrated nature of the catalyst is often essential for its activity, distinguishing it from its anhydrous counterpart.

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a critical reaction for pollution control, and hydrous palladium oxide has demonstrated remarkable activity for this conversion, even at ambient temperatures. researchgate.net In contrast, anhydrous palladium(II) oxide shows negligible activity under similar conditions. researchgate.net

Comparative Activity of Palladium Oxides in CO Oxidation
CatalystPre-treatmentReaction TemperatureCO ConversionReference
Hydrous PdONoneRoom Temperature100% researchgate.net
Anhydrous PdONoneUp to 100 °CNot significant researchgate.net
Hydrous PdOHeated in He at 400 °CUp to 100 °CNot significant researchgate.net

This compound is an effective catalyst for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones, using molecular oxygen as the terminal oxidant. The catalytic cycle for palladium-catalyzed alcohol oxidation generally involves two main stages: substrate oxidation and catalyst regeneration. libretexts.org

The mechanism commences with the formation of a palladium(II)-alkoxide complex from the alcohol substrate. libretexts.orgnih.gov This is followed by a crucial step known as β-hydride elimination, where a hydrogen atom from the carbon bearing the hydroxyl group is transferred to the palladium center, yielding the carbonyl product and a palladium(II)-hydride species. libretexts.orgresearchgate.net The catalyst is then regenerated as the palladium(II)-hydride intermediate reacts with molecular oxygen, ultimately reforming the active Pd(II) species. libretexts.org The presence of a certain amount of water in the catalyst is considered essential for its performance. researchgate.net The catalytic activity and selectivity can be significantly enhanced by modifying the palladium(II) oxide with other transition metal cations, such as cobalt(III) or iron(III). researchgate.net

Effect of Promoters on Benzyl Alcohol Oxidation using Hydrous Binary Pd(II)-M Oxides
Promoter Metal (M)Reaction Time (min)Conversion (%)Selectivity to Benzaldehyde (%)Reference
Co(III)15-6053-9585-100 researchgate.net
Fe(III)--High researchgate.net
Mn(III)--- researchgate.net
Cu(II)--- researchgate.net

Note: Specific quantitative data for Fe, Mn, and Cu were not detailed in the source but were noted for their promotional effects.

The oxidation of olefins to carbonyl compounds, famously known as the Wacker process, is a cornerstone of palladium catalysis. nih.govwikipedia.org This transformation involves the oxidation of a terminal alkene to a methyl ketone. libretexts.org

The mechanism of the Wacker process is complex but is fundamentally understood to proceed via a key nucleopalladation step. nih.gov The process begins with the coordination of the olefin to the Pd(II) center, forming a π-complex. libretexts.org This activation of the alkene facilitates nucleophilic attack by water. nih.govlibretexts.org

This nucleophilic addition step is termed hydroxypalladation , where a molecule of water and the palladium atom add across the double bond. libretexts.orgnih.gov This results in the formation of a β-hydroxyalkyl-palladium(II) intermediate. nih.gov Subsequent β-hydride elimination from this intermediate releases the enol form of the product, which rapidly tautomerizes to the more stable ketone. libretexts.org The term oxypalladation is a broader descriptor for the addition of any oxygen-based nucleophile (such as water, alcohols, or carboxylates) and palladium across an alkene. nih.gov In the classic Wacker reaction, hydroxypalladation is the specific oxypalladation pathway. libretexts.org The stereochemistry of this nucleophilic attack (either syn or anti to the palladium) has been a subject of extensive study and can be influenced by factors such as chloride concentration. libretexts.orgnih.gov

During the hydroxypalladation and subsequent elimination steps, the active Pd(II) catalyst is reduced to Pd(0). libretexts.org For the reaction to be catalytic, the Pd(II) species must be regenerated. In the industrial Wacker-Hoechst process, this is achieved using a cocatalyst, typically copper(II) chloride (CuCl₂). wikipedia.orgresearchgate.net

The Pd(0) is re-oxidized to Pd(II) by two equivalents of CuCl₂, which is in turn reduced to copper(I) chloride (CuCl). wikipedia.org The role of the primary, or terminal, oxidant is then to re-oxidize the Cu(I) back to Cu(II). Molecular oxygen is the most common and economically viable terminal oxidant used for this purpose. wikipedia.orgresearchgate.net This cocatalytic system allows for a continuous cycle where only the olefin and oxygen are consumed in the net reaction. wikipedia.org Other oxidants, such as hydrogen peroxide and tert-butyl hydroperoxide, can also be employed in Wacker-type reactions, potentially proceeding through different mechanistic intermediates. nih.govnih.gov

Catalytic Ozonation for Organic Pollutant Degradation

Catalytic ozonation using palladium oxide has emerged as an effective advanced oxidation process for the degradation of refractory organic pollutants in water. hilarispublisher.com When palladium oxide is supported on cerium oxide (CeO₂), the resulting composite material demonstrates high efficiency in breaking down model pollutants like oxalate (B1200264). researchgate.netnih.gov

The reaction mechanism relies on a synergistic interaction between the two metal oxides. researchgate.netnih.gov Spectroscopic analyses have revealed that ozone (O₃) adsorbs onto the palladium oxide surface, where it decomposes to form highly reactive surface atomic oxygen (*O). nih.govacs.org Simultaneously, the target organic pollutant, such as oxalate, adsorbs onto the surface of the cerium oxide. nih.govacs.org The degradation occurs when the surface atomic oxygen species from the PdO migrates and reacts with the oxalate complex adsorbed on the CeO₂. nih.govacs.org This process ultimately mineralizes the oxalate into carbon dioxide (CO₂). nih.gov

A key feature of this catalytic system is that it does not operate through the generation of hydroxyl radicals (•OH), a common pathway in many other ozonation processes. nih.govacs.org The high activity is directly attributed to the efficient formation of surface atomic oxygen on the palladium oxide and its subsequent reaction with the substrate complexed on the ceria support. researchgate.netnih.gov The hydrated nature of the catalyst surface can play a role, as metal ions may act as active centers for adsorbing and dissociating water molecules, forming hydrated hydroxyl groups that influence the catalytic environment. researchgate.netacs.org

Hydrogenation Reactions: Principles and Specificities

This compound is a recognized catalyst for various hydrogenation reactions. samaterials.comsigmaaldrich.com It often functions as a precatalyst, particularly in heterogeneous systems. For instance, hydrated palladium(II) oxide supported on charcoal, often referred to as Pearlman's catalyst (though Pearlman's catalyst is typically palladium hydroxide), is reduced in situ by hydrogen to generate highly dispersed and active metallic palladium (Pd(0)) nanoparticles. nih.gov These nanoparticles are the true catalytic species responsible for the hydrogenation process. nih.gov

The fundamental principle of hydrogenation over a palladium catalyst follows a generally accepted mechanism:

Adsorption and Activation : Gaseous hydrogen (H₂) adsorbs onto the surface of the metallic palladium catalyst and dissociates into hydrogen atoms, which bind to the palladium surface, forming palladium hydride species. masterorganicchemistry.com This initial step is an oxidative addition, where the Pd(0) center is oxidized to Pd(II). masterorganicchemistry.com

Substrate Adsorption : The unsaturated organic molecule (e.g., an alkene or alkyne) adsorbs onto the palladium surface via its π-bond. masterorganicchemistry.com

Migratory Insertion : A stepwise transfer of two hydrogen atoms from the palladium surface to the adsorbed substrate occurs. This involves the migratory insertion of the alkene into a Pd-H bond, forming a palladium-alkyl intermediate. masterorganicchemistry.com

Reductive Elimination : The final step is a reductive elimination, where a second C-H bond is formed, releasing the saturated product from the catalyst surface and regenerating the active Pd(0) site for the next catalytic cycle. masterorganicchemistry.com

A key specificity of this process is that the addition of hydrogen typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double or triple bond, as the substrate is bound to the catalyst surface on one side. masterorganicchemistry.com

C-H Functionalization Reactions

Palladium(II)-catalyzed C-H functionalization is a powerful tool for creating complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.govnih.gov As a source of soluble Pd(II), this compound can serve as a precatalyst in these transformations, dissolving under reaction conditions (e.g., in the presence of acids) to enter the catalytic cycle. wikipedia.org These reactions can proceed through several distinct mechanistic manifolds, most commonly involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox cycles. nih.govsnnu.edu.cn

Pd(II)/Pd(0) Catalytic Cycle : This cycle typically begins with the cleavage of a C-H bond by the Pd(II) catalyst, often directed by a chelating group on the substrate, to form a cyclopalladated Pd(II) intermediate. nih.gov This intermediate can then react with a coupling partner (e.g., an organometallic reagent via transmetalation or an olefin via migratory insertion). snnu.edu.cn The final step is a reductive elimination or β-hydride elimination that forms the product and a Pd(0) species. nih.gov An external oxidant is then required to regenerate the active Pd(II) catalyst from Pd(0) to close the cycle. snnu.edu.cn

Pd(II)/Pd(IV) Catalytic Cycle : In this pathway, the initial C-H activation also generates a Pd(II) palladacycle. nih.gov This intermediate is then oxidized by an external oxidant (e.g., a hypervalent iodine reagent or a peroxide) to a high-valent Pd(IV) species. nih.gov This Pd(IV) complex subsequently undergoes C-C or C-heteroatom bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst directly, without passing through a Pd(0) state. nih.gov

Carbonylation Reactions (e.g., Alkoxycarbonylation)

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into organic molecules using carbon monoxide (CO). rsc.org Alkoxycarbonylation, the formation of esters from alkenes, CO, and an alcohol, is a prominent example. While specific palladium salts like PdCl₂ or Pd(OAc)₂ are commonly cited, this compound can act as a suitable Pd(II) precatalyst to initiate these reactions. The mechanism of alkoxycarbonylation is particularly notable for its competing pathways that dictate the final product structure. acs.orgnih.gov

Two primary, competing catalytic cycles have been identified in palladium-catalyzed alkoxycarbonylation of alkenes. acs.orgnih.gov

The Hydride Cycle : This pathway involves a palladium(II) hydride complex ([Pd-H]) as the key intermediate. acs.orgnih.gov The cycle proceeds via the 1,2-insertion of the alkene into the Pd-H bond to form a palladium-alkyl intermediate. This is followed by a 1,1-insertion of CO to yield an acyl-palladium complex. The final step is alcoholysis, which releases the saturated ester product and regenerates the palladium hydride species. acs.org This mechanism leads to saturated products (e.g., alkyl esters).

The Alkoxy Cycle (Oxidative Carbonylation) : This alternative pathway begins with an alkoxy-palladium complex ([Pd-OR]), which inserts CO to form an alkoxycarbonyl palladium intermediate. Subsequent insertion of the alkene, followed by β-hydride elimination, yields an α,β-unsaturated ester and the palladium hydride complex. researchgate.net This pathway requires an oxidant to regenerate the Pd(II) catalyst from Pd(0) that is formed after the release of a proton from the [Pd-H] intermediate.

Modern analytical techniques, such as electrospray ionization mass spectrometry, have enabled the detection of key intermediates in both cycles, including short-lived species like palladium hydride, alkylpalladium, and alkoxycarbonyl complexes, confirming the operation of these distinct pathways. acs.orgnih.gov

The selectivity between the saturated and unsaturated ester products is highly dependent on the reaction conditions, which can be tuned to favor one mechanistic pathway over the other. acs.orgnih.gov

Oxidant and pH : The choice of oxidant plays a critical role. For example, using p-benzoquinone as an oxidant leads to a gradual decrease in the reaction mixture's pH. acs.orgnih.gov The resulting acidic conditions favor the hydride cycle, leading to the formation of saturated esters. acs.org In contrast, using an oxidant like copper(II) acetate (B1210297) helps to maintain a stable pH in the 5–7 range. nih.gov This condition facilitates the formation of the alkoxy palladium complex, thereby promoting the alkoxy cycle and leading to the selective formation of the unsaturated ester product. nih.gov

Additives and Ligands : The presence of acids can suppress the alkoxy cycle and drive the reaction towards the saturated products of the hydride cycle. acs.org The choice of ligands coordinating to the palladium center also significantly influences both the activity and selectivity of the catalyst by modifying its electronic and steric properties. rsc.org

ConditionFavored PathwayPredominant Product TypeReference
Acidic conditions / p-Benzoquinone oxidantHydride CycleSaturated Ester acs.org, nih.gov
Near-neutral pH / Copper(II) acetate oxidantAlkoxy Cycleα,β-Unsaturated Ester nih.gov

Cross-Coupling Reactions: Mechanistic Insights and Active Species

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental for C-C bond formation in organic synthesis. libretexts.org In these processes, this compound serves as a precatalyst. The active catalytic species is not the initial Pd(II) compound but a Pd(0) complex that is generated in situ. nih.gov This reduction of the Pd(II) precatalyst can be accomplished by various components in the reaction mixture, such as phosphine (B1218219) ligands, the organometallic reagent, or other additives. nih.gov

Once the active Pd(0) species is formed, the reaction proceeds via a well-established catalytic cycle:

Oxidative Addition : The Pd(0) catalyst reacts with an organic halide or triflate (R-X), inserting itself into the R-X bond. This step forms an organopalladium(II) complex (R-Pd-X) and oxidizes the metal from Pd(0) to Pd(II). researchgate.net

Transmetalation (for couplings like Suzuki or Stille): The organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide or triflate. This forms a diorganopalladium(II) intermediate (R-Pd-R'). researchgate.net

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (R-R'). This step regenerates the active Pd(0) catalyst, which can then begin another cycle. researchgate.net

The true active species in these reactions has been a subject of extensive study. While often depicted as a soluble, ligand-stabilized monomeric Pd(0) complex, evidence also points to the involvement of palladium nanoparticles or colloids, which can form from the degradation of the initial precatalyst and serve as a reservoir of active catalytic sites. researchgate.netnih.gov The precise nature of the active species can be highly dependent on the specific reaction conditions, ligands, and substrates involved.

Supported this compound Catalysts

To enhance stability, recyclability, and catalytic activity, this compound is frequently dispersed on high-surface-area support materials. The interaction between the palladium species and the support can lead to unique catalytic properties not observed with the unsupported oxide.

Fabrication and Characterization of Supports (e.g., CeO2, TiO2, SnO2, Graphene Oxide)

Support MaterialFabrication Method(s)Characterization Techniques
CeO₂ (Ceria) Hydrothermal synthesis, co-precipitation.XRD, TEM/HRTEM, XPS, BET, H₂-TPR, Raman Spectroscopy.
TiO₂ (Titania) Wet impregnation, precipitation.XRD, STEM, EDS, BET, ICP-OES, XPS, Temperature Programmed Methods (TPM).
SnO₂ (Tin Oxide) Co-precipitation, hydrothermal process, thermal evaporation, photodeposition, grafting. researchgate.netscielo.brresearchgate.netmdpi.comXRD, SEM, TEM, XPS, N₂ adsorption-desorption, UV-vis DRS, EPR. researchgate.netscielo.brresearchgate.net
Graphene Oxide Modified Hummer's method.SEM, XRD, FTIR, BET, TGA.

Cerium Oxide (CeO₂): Ceria is a reducible oxide known for its high oxygen storage capacity. It can be synthesized with controlled morphologies, such as nanocubes or nanorods, using methods like hydrothermal synthesis. Characterization focuses on crystal structure (XRD), morphology (TEM), surface composition and oxidation states (XPS), surface area (BET), and reducibility (H₂-TPR).

Titanium Dioxide (TiO₂): Titania is a widely used, stable metal oxide support. Supported catalysts are often prepared by wet impregnation, where the support is treated with a solution of a palladium salt, followed by drying and calcination. Characterization techniques confirm the crystalline phase (XRD), particle size and distribution (STEM), elemental composition (EDS, ICP-OES), and surface properties (XPS).

Tin(IV) Oxide (SnO₂): SnO₂ is an n-type semiconductor that can be prepared through various routes, including co-precipitation with other metal oxides (e.g., Al₂O₃) to enhance thermal stability and surface area. researchgate.net Characterization often involves XRD to determine the rutile crystal structure, electron microscopy (SEM, TEM) for morphology, and XPS to confirm the surface presence of PdO. scielo.brresearchgate.net

Graphene Oxide (GO): GO is a two-dimensional material with a high surface area and abundant oxygen-containing functional groups, making it an excellent support for catalyst nanoparticles. It is typically produced by the oxidation of graphite (B72142) via the modified Hummer's method. Characterization confirms its structure and functional groups (FTIR, XRD), morphology (SEM), and thermal stability (TGA).

Synergistic Effects Between this compound and Support Materials

The interaction between palladium species and the support material often results in synergistic effects that enhance catalytic performance beyond the simple sum of their individual contributions.

Palladium on Ceria (Pd/CeO₂): A strong synergistic interaction exists between palladium and ceria. This interaction can lead to the formation of a PdₓCe₁₋ₓO₂₋δ solid solution at the interface, which facilitates the creation of oxygen vacancies. mdpi.com These vacancies enhance the mobility of reactive oxygen species, significantly boosting the catalyst's activity in oxidation reactions, such as methane (B114726) and CO oxidation. The morphology of the CeO₂ support also plays a role; for example, {100} facets of ceria have been shown to better maintain metallic Pd species, which are more active for formaldehyde (B43269) combustion.

Palladium on Tin Oxide (Pd/SnO₂): A significant synergistic effect is observed in Pd/SnO₂ systems, particularly for CO oxidation and gas sensing. rsc.org The high concentration of oxygen vacancies in tin dioxide is believed to be a key factor. researchgate.net These vacancies, combined with highly dispersed palladium oxide, facilitate the catalytic cycle. researchgate.net In gas sensing applications, the interaction leads to enhanced sensitivity due to the electronic effect of Fermi level control by Pd/PdO clusters on the SnO₂ surface. mdpi.com

Palladium on Graphene Oxide (Pd/GO): Graphene oxide provides a high surface area that allows for the excellent dispersion of palladium nanoparticles, which is crucial for maximizing the number of active sites. acs.org Beyond this structural role, electronic interactions between Pd and the GO support can occur. In some catalytic systems, such as the Tsuji-Trost reaction, GO-supported catalysts exhibit significantly enhanced activity, pointing to a synergistic catalytic effect. nih.govacs.org

Deactivation Mechanisms and Catalyst Stability

Despite their effectiveness, supported palladium catalysts are susceptible to deactivation over time. Understanding these mechanisms is crucial for designing more robust and long-lasting catalysts.

Deactivation MechanismDescription
Sintering Thermal agglomeration of palladium nanoparticles into larger particles, leading to a loss of active surface area. This is often an irreversible process, particularly at high reaction temperatures. enscm.frmdpi.com
Leaching Dissolution of active palladium species from the support into the reaction medium. This is a concern in liquid-phase reactions and can lead to a loss of catalytic activity and product contamination. enscm.fr
Reduction to Pd(0) In oxidation reactions where Pd(II) is the active species, its reduction to catalytically inactive Pd(0) nanoparticles is a primary deactivation pathway. iciq.org
Poisoning Strong adsorption of reactants, products, or impurities onto the active sites, blocking them from participating in the catalytic cycle. Sulfur-containing compounds are common poisons for palladium catalysts. mdpi.com
Decomposition At low nanoparticle densities and under certain conditions, nanoparticles can decompose into single atomic species, which may be less active for specific reactions like methane combustion. scielo.br

Catalyst stability is often enhanced by the strong interaction with the support material, which can anchor the nanoparticles and inhibit sintering and leaching. For instance, the formation of mixed oxides or strong electronic interactions can improve the thermal stability and longevity of the catalyst. enscm.fr Conversely, in some reactions, the deactivation pathway involves the reduction of the active Pd(II) species; in such cases, the catalytic protocol may include a re-oxidation step to regenerate the catalyst. iciq.org

Advanced Sensing Applications of Palladium Ii Oxide Hydrate

Gas Sensing Technologies

Palladium(II) oxide-based materials are extensively utilized in gas sensing due to their excellent catalytic activity and semiconductor properties. The hydrated form serves as a versatile starting material for creating nanostructured sensing layers.

Palladium and its oxides are renowned for their ability to detect hydrogen (H₂) gas with high sensitivity and selectivity. koreascience.kr The primary mechanism involves the dissociation of H₂ molecules on the surface of the palladium-based material. nih.gov When exposed to hydrogen, palladium oxide (PdO) is reduced to metallic palladium (Pd), which readily absorbs hydrogen atoms to form palladium hydride (PdHx). universityofcalifornia.edursc.org This transformation leads to significant changes in the material's electrical and optical properties, which form the basis of the sensing signal. koreascience.kr

Sensors based on palladium oxide operate on the principle of changes in electrical resistance. As a p-type semiconductor, the resistance of a PdO-based sensor changes predictably upon interaction with hydrogen. The specific response, however, can be complex and temperature-dependent. At lower temperatures (below 100 °C), the reduction of PdO to Pd is the dominant process affecting the sensor's behavior. rsc.org Functionalization with platinum (Pt) nanoparticles has been shown to significantly enhance the hydrogen detection capabilities of PdO nanowires at room temperature. The Pt nanoparticles facilitate the dissociation of H₂ molecules through a "spillover effect," increasing the number of reaction sites on the PdO surface. nih.gov This results in a heightened sensitivity and a faster response time. nih.gov

Sensing Material Target Gas Concentration Sensitivity Response Time Operating Temperature
Pt-functionalized PdO NanowiresH₂0.2%62% (ΔR/Rair x 100%)166 sRoom Temperature
Pristine PdO NanowiresH₂0.2%6.1% (ΔR/Rair x 100%)445 sRoom Temperature
Pt-functionalized PdO NanowiresH₂10 ppm14%-Room Temperature

This table presents a comparison of the hydrogen sensing performance of pristine and platinum-functionalized Palladium(II) oxide nanowires, highlighting the enhanced sensitivity and faster response time achieved with platinum functionalization. nih.gov

Palladium(II) oxide-based sensors have demonstrated high sensitivity towards oxidizing gases like ozone (O₃) and nitrogen dioxide (NO₂). cyberleninka.ruresearchgate.net Thin films of PdO, often prepared by the thermal oxidation of metallic palladium, can detect ozone at concentrations significantly lower than 25 parts per billion (ppb). cyberleninka.ru The sensing mechanism relies on the interaction of the oxidizing gas molecules with the surface of the p-type PdO semiconductor, leading to a change in its electrical resistance.

For nitrogen dioxide detection, palladium-based materials, including palladium phthalocyanine (PdPc) nanowires, have shown promising results at room temperature. mdpi.comnih.gov The p-type semiconducting nature of these materials is responsible for their gas-sensing capabilities. mdpi.comnih.gov The adsorption of electron-withdrawing NO₂ molecules on the surface of the p-type material leads to an increase in the concentration of charge carriers (holes), resulting in a measurable change in conductivity. Research on PdPc nanowires has demonstrated stable detection of NO₂ in the sub-parts-per-million (ppm) range. bohrium.com

Sensing Material Target Gas Lowest Detectable Concentration Operating Temperature
PdO Thin FilmsO₃< 25 ppbNot specified
PdPc NanowiresNO₂0.50 ppmRoom Temperature

This table summarizes the detection limits of Palladium(II) oxide-based materials for the oxidizing gases ozone and nitrogen dioxide. cyberleninka.rubohrium.com

Palladium oxide nanostructures are effective in detecting carbon monoxide (CO), a toxic gas. researchgate.net The sensing mechanism is generally based on the oxidation of CO to carbon dioxide (CO₂) on the surface of the PdO, which alters the electrical conductivity of the material. researchgate.net Palladium is a highly active catalyst for CO oxidation, even at low temperatures, when dispersed on suitable metal oxide supports. researchgate.net

In a humid atmosphere, two primary mechanisms have been proposed for CO detection on a Pd/SnO₂ surface. One involves the reaction of CO with oxidized palladium (PdO), leading to its reduction and a decrease in electrical resistance. nih.gov The other suggests a reaction between surface hydroxyl groups and CO. nih.gov The presence of palladium nanoparticles can significantly enhance the CO sensing performance, including resistance to humidity. nih.gov

Palladium-based catalysts, particularly PdO supported on materials like ceria (CeO₂), exhibit excellent activity for the oxidation of methane (B114726) (CH₄). upc.eduunityfvg.it This catalytic property is harnessed for methane sensing applications. The mechanism generally involves the adsorption and activation of methane and oxygen on the catalyst surface, followed by the oxidation of methane to carbon dioxide and water. semanticscholar.org Both Pd and PdO can serve as active sites for CH₄ oxidation. semanticscholar.org

The interaction between palladium oxide and the support material plays a crucial role in the catalytic activity. For instance, Pd/CeO₂ catalysts have been extensively investigated for methane abatement, with the unique properties of these materials being promising for sensing applications. upc.edu The core-shell structure of Pd@PdO on a metal oxide support has been identified as being highly effective for CH₄ activation. semanticscholar.org

Palladium-based materials are integrated into optical fiber sensors for the detection of hydrogen. mdpi.com These sensors leverage the changes in the optical properties of palladium upon exposure to hydrogen. koreascience.kr When a thin film of palladium on an optical fiber absorbs hydrogen, it forms palladium hydride, which alters the refractive index and volume of the film. researchgate.netoptica.org These changes can be detected by various optical techniques, including interferometry, intensity modulation, and fiber Bragg gratings. researchgate.net

For example, a palladium/graphene oxide (Pd/GO) nanocomposite has been used as a sensing layer on a tapered optical fiber for H₂ detection. mdpi.com The palladium nanoparticles facilitate the dissociation of molecular hydrogen into its more reactive atomic form, while the graphene oxide acts as a support and charge transport medium. mdpi.com In another approach, a fiber Bragg grating coated with palladium can be used to sense hydrogen, where the strain induced by the volume expansion of the palladium film upon hydrogen absorption causes a shift in the Bragg wavelength. optica.org

Sensor Type Sensing Material Sensing Principle Target Gas
Tapered Optical FiberPd/Graphene Oxide NanocompositeChange in absorbanceH₂
Fiber Bragg GratingPalladium CoatingStrain-induced wavelength shiftH₂

This table outlines different configurations of optical fiber sensors utilizing palladium-based materials for hydrogen detection. mdpi.comoptica.org

Electrochemical Sensing Platforms

Palladium(II) oxide hydrate (B1144303) also finds application in electrochemical sensors, where it serves as a robust and sensitive electrode material.

Palladium/palladium oxide has been employed in the development of flexible, wearable pH sensors for monitoring the pH of sweat. nih.gov In this application, electrospun polymer fibers are coated with a thin layer of gold and then electrochemically functionalized with nanostructured palladium/palladium oxide. nih.gov The potential of this electrode varies with the concentration of hydrogen ions (H⁺), allowing for the electrochemical quantification of pH. nih.gov Open-circuit potential measurements have demonstrated a sensitivity of approximately -59 mV per pH unit. nih.gov

Furthermore, nanocomposites of palladium oxide and reduced graphene oxide (PdO-rGO) have been synthesized for the electrochemical detection of hydrogen gas. semanticscholar.org These nanocomposites are deposited as a thin film on an electrode and exhibit an amperometric response to varying concentrations of hydrogen. semanticscholar.org The large surface area provided by the rGO sheets enhances the adsorption of H₂ molecules, while the PdO nanoparticles facilitate the electrochemical reaction. semanticscholar.org

Hydrazine (B178648) Detection and Electrocatalytic Activity

Palladium-based nanomaterials, where the surface is often composed of a hydrated oxide layer, exhibit remarkable electrocatalytic activity towards the oxidation of hydrazine (N₂H₄). This property is harnessed for the development of sensitive and selective hydrazine sensors. The underlying principle involves the electro-oxidation of hydrazine at the surface of a modified electrode, generating a measurable electrical signal.

Research has demonstrated that electrodes modified with palladium nanoparticles show a significant enhancement in the electrocatalytic oxidation of hydrazine. The high surface area and catalytic nature of these nanoparticles lead to a lower oxidation potential and an amplified current response. For instance, a sensor utilizing palladium nanoparticles on a mesoporous carbon vesicle matrix showed a low detection limit of 14.9 nM and a linear response range from 2.0 x 10⁻⁸ to 7.1 x 10⁻⁵ M for hydrazine. nih.gov Similarly, a sensor based on Pt-Pd nanoparticles on reduced graphene oxide exhibited a linear response to hydrazine in the 0.007–5.5 mM concentration range with a detection limit of 1.7 μM. nih.gov

The electrocatalytic activity is attributed to the ability of the palladium oxide surface to facilitate the transfer of electrons from hydrazine molecules, leading to their oxidation. The general reaction for the electro-oxidation of hydrazine at a palladium-based electrode in an alkaline medium is:

N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻

The performance of these sensors is influenced by factors such as the size and dispersion of the palladium nanoparticles, the nature of the support material, and the pH of the electrolyte.

Sensor Configuration Linear Range Detection Limit Sensitivity Reference
Palladium Nanoparticles on Boron-Doped DiamondNot Specified2.6 µM60 mA mol⁻¹ L rsc.org
Palladium Plated BDD Microdisc ArrayNot Specified1.8 µM8 mA mol⁻¹ L rsc.org
Pt-Pd Nanoparticles on Reduced Graphene Oxide0.007 - 5.5 mM1.7 µMNot Specified nih.gov
Palladium Nanoparticles/Onion-like Mesoporous Carbon Vesicle2.0 x 10⁻⁸ - 7.1 x 10⁻⁵ M14.9 nMNot Specified nih.gov

Detection of Alcohols (e.g., Ethanol, Methanol)

Palladium-based materials, often with a surface layer of hydrated palladium oxide, are effective catalysts for the electro-oxidation of alcohols like ethanol and methanol. This catalytic activity forms the basis for developing electrochemical sensors for these compounds, which are of interest in various fields, including biomedical monitoring and food quality control.

The sensing mechanism involves the oxidation of the alcohol at the palladium oxide surface of the working electrode. In an alkaline medium, the electro-oxidation of ethanol on a palladium-based catalyst can be represented as:

C₂H₅OH + 5OH⁻ → CH₃COO⁻ + 4H₂O + 4e⁻

Research into palladium-based sensors for alcohols has shown promising results. For instance, electrodeposited palladium has been utilized as an efficient electrocatalyst for the oxidation and detection of methanol in an alkaline solution. iapchem.org The performance of these sensors is critically dependent on the catalyst's resistance to poisoning by intermediate species formed during the oxidation process. The synergistic effect of alloying palladium with other metals has been explored to enhance both activity and stability.

While specific data for sensors based solely on palladium(II) oxide hydrate is limited, the performance of palladium-based catalysts provides a strong indication of their potential.

Analyte Sensor Configuration Detection Limit Linear Range Reference
MethanolElectrodeposited PalladiumNot SpecifiedNot Specified iapchem.org
EthanolPalladium-doped SnO₂ NanorodsNot Specified50 - 1000 ppmNot Specified
MethanolSnO₂-Pd-Pt-In₂O₃ Composite0.1 ppmNot Specified researchgate.net

Formic Acid Sensing

Palladium and its oxides are recognized as superior catalysts for the electro-oxidation of formic acid (HCOOH), a key reaction in direct formic acid fuel cells and a target for electrochemical sensors. The ability of palladium-based materials to facilitate the direct oxidation of formic acid to carbon dioxide at low potentials with minimal poisoning makes them highly suitable for sensing applications.

The electrocatalytic oxidation of formic acid on a palladium surface can proceed through a direct pathway, which is highly desirable:

HCOOH → CO₂ + 2H⁺ + 2e⁻

Sensors based on palladium materials leverage this reaction to produce a current proportional to the formic acid concentration. The catalytic activity is highly dependent on the crystallographic orientation and surface structure of the palladium catalyst. Research has shown that palladium-based catalysts can exhibit high activity and stability for formic acid oxidation. For instance, intermetallic Pd₃Ti nanocrystals have demonstrated a peak current intensity for formic acid electro-oxidation that is 6.8 times higher than that of a standard Pd/C catalyst. acs.org

The development of sensors with high sensitivity and selectivity for formic acid is an active area of research, with a focus on nanostructured palladium-based materials.

Catalyst/Sensor Key Finding Reference
Pd-based catalystsHigh activity and selectivity for formic acid dehydrogenation. matthey.com
Pd₃Ti/C6.8 times higher peak current intensity than Pd/C for formic acid electro-oxidation. acs.org
Pd/C in IL solution200 mV negative shift in oxidation peak potential compared to traditional electrolytes. ucf.edu

pH Sensing Performance

Palladium/palladium oxide films have emerged as highly effective materials for the fabrication of potentiometric pH sensors. These sensors operate based on the potential difference that develops at the interface between the palladium oxide surface and the electrolyte, which is dependent on the hydrogen ion concentration (pH) of the solution.

The sensing mechanism is generally described by the following surface redox reaction:

PdO + 2H⁺ + 2e⁻ ↔ Pd + H₂O

The potential of the Pd/PdO electrode varies linearly with the pH of the solution, following the Nernst equation. Research has demonstrated that pH sensors based on palladium oxide thin films exhibit a super-Nernstian response, with sensitivities exceeding the theoretical value of 59.14 mV/pH at room temperature. For instance, a palladium oxide-based extended-gate field-effect transistor (EGFET) sensor showed a sensitivity of approximately 62.87 mV/pH with excellent linearity between pH 2 and 12. nih.gov

These sensors also exhibit good stability, rapid response times, and low hysteresis, making them suitable for a wide range of applications, including wearable sensors for monitoring sweat pH. A flexible pH sensor using palladium/palladium oxide coated electrospun fibers demonstrated a sensitivity of approximately -59 mV per pH unit. tudublin.ie

Sensor Configuration Sensitivity Linear pH Range Response Time Stability Reference
PdO Thin Film EGFET62.87 ± 2 mV/pH2 - 12Not SpecifiedDrift rate of 2.32 mV/h nih.gov
Solution-Processed Pd/PdO Film64.71 ± 0.56 mV/pH2 - 12< 18 sStable over 60 daysNot Specified
Pd/PdO Coated Electrospun Fibers~ -59 mV/pHNot Specified< 30 sNot Specified tudublin.ie
PdNPs/N-doped Carbon Composite55 mV/pH3 - 9Not SpecifiedExcellent stability and durability

Integration of Palladium Ii Oxide Hydrate in Advanced Materials Science

Fabrication of Nanostructured Palladium(II) Oxide Hydrate (B1144303) Composites

The integration of Palladium(II) oxide hydrate into nanostructured composites has garnered significant interest due to the potential for synergistic effects between the palladium compound and the matrix material. These composites are primarily developed to enhance catalytic activity, improve stability, and create materials with novel electronic and electrochemical properties. The fabrication methods are diverse, often tailored to achieve a high dispersion of palladium oxide nanoparticles on a high-surface-area support.

Graphene-Based Nanocomposites

Graphene and its derivative, graphene oxide (GO), are exceptional support materials for this compound nanoparticles owing to their high surface-area-to-volume ratio, excellent electrical conductivity, and mechanical robustness. materialscloud.org Various methods have been developed to synthesize these nanocomposites, each with its advantages in controlling particle size, dispersion, and the nature of the palladium species (PdO or Pd).

One common approach is the impregnation method followed by thermal or chemical treatment . In this process, a graphene or GO support is impregnated with a palladium precursor, such as a palladium salt solution. This is followed by a treatment to convert the precursor into palladium oxide nanoparticles. For instance, highly active PdO nanoparticles dispersed on GO have been generated by an impregnation method combined with thermal treatments in an oxygen gas flow. koreascience.krresearchgate.net This method allows for a high degree of dispersion of the PdO nanoparticles, which is crucial for their catalytic performance. koreascience.kr

Another widely used technique is chemical reduction . In this method, a palladium salt is reduced in the presence of a GO dispersion. For example, Pd/GO nanocomposites can be produced by mixing a palladium chloride (PdCl2) solution with a GO solution, followed by the addition of a reducing agent like hydrazine (B178648) monohydrate. wikipedia.org Variations of this method might involve different palladium precursors, such as potassium tetrachloropalladate (K2PdCl4), and subsequent heat treatment. researchgate.net

Ultrasonication is often employed to facilitate the exfoliation of graphite (B72142) oxide into individual graphene oxide sheets and to ensure a homogeneous dispersion of the palladium precursor and the resulting nanoparticles. researchgate.netwikipedia.org

The properties of the resulting graphene-based nanocomposites are highly dependent on the synthesis method and conditions. Characterization techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are essential to confirm the formation of PdO nanoparticles, their crystalline structure, size, and distribution on the graphene or GO sheets. koreascience.krresearchgate.net

Below is an interactive data table summarizing various synthesis methods for graphene-palladium/palladium oxide nanocomposites and their key characteristics.

Synthesis MethodPalladium PrecursorSupport MaterialReducing/Oxidizing AgentKey Characteristics of Nanocomposite
Impregnation and Thermal TreatmentPalladium saltGraphene Oxide (GO)O2 gas flowHighly dispersed PdO nanoparticles
Chemical ReductionPalladium chloride (PdCl2)Graphene Oxide (GO)Hydrazine monohydrateStable black suspension of Pd/GO
Chemical Treatment and Heat TreatmentPotassium tetrachloropalladate (K2PdCl4)Graphene Oxide (GO)-Formation of GO-Pd composite
Modified Hummers-Offeman MethodH2PdCl4Graphene-Pd nanoparticles dispersed on graphene

Metal Oxide Nanocomposites (e.g., PdO-doped Co2O3)

This compound can also be integrated into other metal oxide matrices to create composite materials with enhanced functionalities. An example of such a system is PdO-doped cobalt oxide (Co2O3). The fabrication of these nanocomposites often involves co-precipitation or impregnation methods followed by calcination.

For instance, the synthesis of PdO-doped Co2O3 nanoparticles can be achieved through a facile chemical synthesis method. This process typically involves the dissolution of cobalt and palladium precursors in a suitable solvent, followed by the addition of a precipitating agent to form a hydroxide (B78521) precursor. Subsequent calcination of this precursor at a specific temperature leads to the formation of the PdO-doped Co2O3 nanocomposite. The calcination temperature is a critical parameter that influences the crystallite size, morphology, and surface area of the final product.

The properties of these metal oxide nanocomposites are investigated using various characterization techniques. X-ray diffraction (XRD) is used to identify the crystalline phases of both PdO and the host metal oxide. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are employed to study the morphology, particle size, and the distribution of the PdO nanoparticles within the host matrix.

Applications in Electrochemical Energy Systems

While specific research focusing exclusively on "this compound" in electrochemical energy systems is limited in the provided search results, the broader class of palladium oxides and perovskite-structured oxides, which can include palladium, are noted for their potential in these applications.

Cathode Materials for Solid Oxide Fuel Cells (SOFCs)

Solid Oxide Fuel Cells (SOFCs) are high-efficiency energy conversion devices. The performance of an SOFC is significantly influenced by the catalytic activity of its cathode material for the oxygen reduction reaction (ORR). Certain perovskite-structured oxides are known to be electronically conductive and find application in the cathodes of SOFCs. nih.gov Although direct studies on this compound as a primary cathode material are not prominent, palladium is sometimes used as a dopant or in composite cathodes to enhance performance. The introduction of palladium can improve the catalytic activity and electrical conductivity of the cathode material, thereby facilitating the oxygen reduction reaction.

Oxygen Generation Systems Utilizing this compound

Electrochemical oxygen generation, often through the oxygen evolution reaction (OER), is a critical process in various technologies, including water splitting and regenerative life support systems. The efficiency of OER is highly dependent on the electrocatalyst used. Perovskite-structured oxides are also mentioned in the context of oxygen generation systems. nih.gov While specific studies detailing the use of this compound for oxygen generation are not extensively available, palladium-based materials, in general, are investigated for their catalytic properties. For instance, a strontium palladium perovskite (Sr2PdO3) has been studied as an electrocatalyst for the OER, showing significant electrocatalytic activity. mdpi.com This suggests that palladium-containing oxides can be effective catalysts for water oxidation, a key reaction in many oxygen generation systems.

Potential for Superconducting Materials Development

Recent theoretical studies have highlighted the significant potential of palladium oxides, referred to as palladates, in the development of high-temperature superconducting materials. aps.orgjst.go.jpaps.orgarxiv.orgresearchgate.netsciencedaily.comchemeurope.com These theoretical predictions are largely based on analogies with copper-based (cuprate) and nickel-based (nickelate) superconductors, which currently hold the record for the highest superconducting critical temperatures (Tc) at ambient pressure. aps.org

Theoretical calculations, often employing models like the single-band Hubbard model and dynamical mean-field theory, suggest that palladates may possess an electronic configuration that is more optimal for high-temperature superconductivity than either cuprates or nickelates. koreascience.kraps.orgjst.go.jp The key factors influencing the superconducting transition temperature include the strength of electron-electron interactions, the filling factor of the electron bands, and the energy-momentum dispersion. aps.org

Studies have indicated that palladates, due to somewhat weaker electronic interactions and correlations compared to their nickelate and cuprate (B13416276) counterparts, could more closely approach the "Goldilocks" conditions that maximize the critical temperature. aps.orgaps.org Computational models have been used to predict the phase diagrams of potential palladate superconductors, with some theoretical studies forecasting transition temperatures that could be comparable to or even exceed those of cuprates. jst.go.jp

While the experimental realization of these specific theoretically proposed palladate superconductors is still an active area of research, the promising theoretical results are expected to encourage experimental efforts to synthesize and investigate these materials. aps.orgaps.orgchemeurope.com The exploration of palladates represents a new and exciting frontier in the quest for higher-temperature superconductors. aps.orgresearchgate.netsciencedaily.com It is important to note that the presence of hydrogen in palladium can also induce superconductivity, as seen in palladium hydride systems, which is a separate but related area of interest in the study of palladium-based superconductors. arxiv.org

Exploration of Novel AB₂O₄ Phases (e.g., LuPd₂O₄)

The quest for novel materials with unique electronic and magnetic properties has led researchers to explore complex oxide structures. Among these, compounds with the general formula AB₂O₄ have been of significant interest due to their diverse functionalities. nih.gov The synthesis of new phases within this family, particularly those stable under high-pressure conditions, opens avenues for discovering materials with potential applications in fields like superconductivity. nih.govresearchgate.net

A notable example involving a palladium compound is the synthesis of Lutetium dipalladium tetraoxide (LuPd₂O₄). This novel AB₂O₄ phase was successfully formed at elevated pressure and temperature. samaterials.comsigmaaldrich.com The synthesis utilized Lutetium(III) oxide (Lu₂O₃) and Palladium(II) oxide (PdO) as primary reactants. samaterials.comsigmaaldrich.com The presence of potassium chlorate (B79027) was also involved in the high-pressure synthesis process. samaterials.comsigmaaldrich.com This compound is of particular interest to the scientific community for its potential use as a superconducting material and its geochemical significance. samaterials.comsigmaaldrich.com

The exploration of such post-spinel-type phases is a burgeoning field in materials science. nih.gov These materials are generally about 10% denser than their corresponding spinel forms and are composed of a one-dimensional framework of BO₆ octahedra. nih.gov The synthesis of new palladium-containing AB₂O₄ compounds like LuPd₂O₄ underscores the potential for discovering materials with strongly correlated electronic properties. nih.gov

Table 1: Synthesis and Properties of LuPd₂O₄
ParameterDetailsReference
CompoundLuPd₂O₄ samaterials.comsigmaaldrich.com
Structural FormulaAB₂O₄ samaterials.comsigmaaldrich.com
ReactantsLutetium(III) oxide (Lu₂O₃), Palladium(II) oxide (PdO) samaterials.comsigmaaldrich.com
Synthesis ConditionsElevated pressure and temperature samaterials.comsigmaaldrich.com
AdditivePotassium chlorate samaterials.comsigmaaldrich.com
Potential ApplicationsSuperconducting material samaterials.comsigmaaldrich.com
Other SignificanceGeochemical importance samaterials.comsigmaaldrich.com

Role in Ceramic and Electronic Component Fabrication

This compound, and its anhydrous form, Palladium(II) oxide, are recognized for their utility in the fabrication of ceramic and electronic materials. americanelements.comsamaterials.com As a highly insoluble and thermally stable source of palladium, it is well-suited for applications in glass, optic, and ceramic manufacturing. americanelements.comsamaterials.com Metal oxides, in general, are foundational to ceramic structures due to their stability, finding use in everything from basic clay products to advanced electronic components. americanelements.comsamaterials.com

The properties of palladium oxide make it a valuable material in specialized electronic applications. For instance, certain perovskite-structured oxides exhibit electronic conductivity, which allows for their use in the cathodes of solid oxide fuel cells (SOFCs) and oxygen generation systems. americanelements.com Palladium(II) oxide powders have also been identified as suitable materials for the fabrication of gas sensors through thick-film or ceramic technologies. crimsonpublishers.com The synthesis procedure for these powders can be controlled to produce nanocrystalline particles applicable for sensor manufacturing. crimsonpublishers.com

Furthermore, palladium-containing materials are integrated with ceramic substrates in various high-temperature applications. In the field of hydrogen energy, palladium-based membranes are often supported on porous ceramic materials like aluminum oxide (Al₂O₃) or yttrium-stabilized zirconium oxide. nih.gov The stability and properties of palladium oxides make them compatible with the high-temperature processing and operational demands of such ceramic-based electronic and electrochemical devices.

Table 2: Applications of Palladium(II) Oxide in Ceramic and Electronic Components
Application AreaSpecific UseKey PropertyReference
General CeramicsThermally stable palladium source for glass, optic, and ceramic applicationsHigh thermal stability, insolubility americanelements.comsamaterials.com
Advanced ElectronicsComponent in advanced electronic structuresStability americanelements.comsamaterials.com
Gas SensorsMaterial for gas sensor fabrication via thick-film or ceramic technologiesControlled nanocrystalline structure crimsonpublishers.com
Solid Oxide Fuel Cells (SOFCs)Potential use in cathodes (as a perovskite oxide)Electronic conductivity americanelements.com
Membrane ReactorsUsed in conjunction with ceramic substrates (e.g., Al₂O₃)High-temperature stability nih.gov

Concluding Remarks and Future Research Directions for Palladium Ii Oxide Hydrate

Summary of Key Academic Contributions

Palladium(II) oxide hydrate (B1144303), a hydrated form of palladium monoxide, has been a subject of significant academic interest, primarily due to its pivotal role in catalysis. The most prominent contribution of this compound is its extensive use as a catalyst in various hydrogenation reactions within organic synthesis. samaterials.comalfachemic.comgoodtimesofas.comwikipedia.org Research has established that the hydrated form, often appearing as a dark-yellow precipitate, can be synthesized by adding an alkali to a solution of palladium nitrate (B79036). wikipedia.org Upon heating, this hydrated oxide converts to the black, anhydrous palladium(II) oxide. wikipedia.org

A significant advancement in the field has been the development of methods to produce stable palladium oxide nanoparticles from aqueous solutions of palladium nitrate. goodtimesofas.commdpi.com These nanoparticles exhibit notable catalytic activity, as demonstrated in the reduction of p-nitrophenol to p-aminophenol. mdpi.com The characterization of these nanomaterials through advanced techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy has revealed a complex composition, consisting mainly of palladium(II) oxide along with a minority species of palladium oxide strongly coordinated to water. mdpi.com

Beyond catalysis, palladium(II) oxide hydrate is recognized as a highly insoluble and thermally stable source of palladium, making it suitable for applications in glass, optics, and ceramics. americanelements.com Furthermore, its potential utility in the formation of novel materials, including certain superconducting materials, has been noted. samaterials.com

The table below summarizes key research findings related to the synthesis and application of this compound.

Area of ContributionKey FindingsPrimary Application
CatalysisServes as an effective catalyst for hydrogenation reactions. samaterials.comalfachemic.comwikipedia.org Nanoparticles show high activity in reduction reactions. mdpi.comOrganic Synthesis
Materials SynthesisA stable precursor for preparing anhydrous PdO and nanoparticles. wikipedia.orgmdpi.comNanomaterial and Catalyst Production
Advanced MaterialsIdentified as a component in the formation of potential superconducting materials. samaterials.comSuperconductors, Ceramics, Glass americanelements.com
CharacterizationAdvanced spectroscopic and diffraction techniques have elucidated the complex hydrated structure. mdpi.comFundamental Material Understanding

Unresolved Challenges and Open Questions

Despite the progress made, several challenges and open questions remain in the study of this compound. A primary issue is that the compound is often obtained as a poorly defined material, leading to inconsistencies in experimental results. wikipedia.org The precise chemical nature of the hydrated species is a subject of ongoing investigation; distinguishing between a true hydrate (PdO·nH₂O) and palladium hydroxide (B78521) (Pd(OH)₂) requires sophisticated analytical techniques and is not always conclusively determined. mdpi.com

In the realm of nanomaterials, the agglomeration of palladium oxide nanoparticles remains a significant hurdle. This instability often necessitates the use of supporting materials or surfactants to maintain dispersion and catalytic activity. mdpi.com Another fundamental ambiguity lies in the non-stoichiometry of palladium oxides. Synthesized powders can exhibit an excess of oxygen, but the nature of the point defects—whether they are palladium vacancies or oxygen interstitials—has not been definitively established and calls for further investigation. crimsonpublishers.com

From a practical standpoint, the efficiency of catalytic systems utilizing palladium oxide can be hampered by physical constraints. For instance, the inefficient mass transport of gaseous reactants like oxygen into a liquid phase can become a rate-limiting factor, significantly impacting the observed reaction kinetics. nih.gov Furthermore, the deactivation of the catalyst over time, potentially through the formation of catalytically inactive complexes, poses a challenge for its long-term industrial application. nih.gov

Promising Avenues for Interdisciplinary Research and Methodological Innovations

The future of research on this compound is rich with interdisciplinary opportunities and potential for methodological breakthroughs. Innovations in synthesis are a key area of focus. The development of simple, environmentally benign, and surfactant-free methods for creating stable aqueous suspensions of palladium oxide nanoparticles holds considerable promise. mdpi.com Methodologies such as two-stage synthesis via calcination of precursors are being refined to produce nanocrystalline powders with controlled properties tailored for specific applications. crimsonpublishers.com

The table below outlines promising research directions and their potential impact.

Research AvenueDescriptionPotential Impact
Materials ScienceFabrication of gas sensors using nanocrystalline PdO powders within thick-film or ceramic technologies. crimsonpublishers.comEnvironmental Monitoring, Industrial Process Control
ElectrochemistryApplication as a catalyst in energy conversion and storage devices, such as fuel cells and electrolyzers, particularly for the hydrogen oxidation reaction. researchgate.netacs.orgClean Energy Technologies
Catalysis EngineeringDesign of advanced composite catalysts by combining PdO with other metal oxides like ceria, alumina, or lanthanum oxide to enhance stability and activity. columbusstate.edunih.govrsc.orgEfficient Chemical Production, Methane (B114726) Combustion
Green ChemistryDevelopment of novel catalysts for atom-efficient processes, such as the direct synthesis of hydrogen peroxide from hydrogen and oxygen. ornl.govSustainable Industrial Processes
Computational ChemistryUtilizing Density Functional Theory (DFT) calculations alongside experimental techniques to elucidate surface structures and reaction mechanisms. mdpi.comRational Catalyst Design

Interdisciplinary research is crucial for unlocking the full potential of this compound. In materials science, the application of palladium oxide nanopowders in gas sensors is an active area of development. crimsonpublishers.com In electrochemistry, its role as a catalyst in fuel cells and for the hydrogen oxidation reaction is being explored, comparing different synthesis methods (e.g., thermal versus electrochemical) to optimize performance and energy efficiency. researchgate.netacs.org

Catalysis engineering offers promising routes to create more robust and active materials by combining palladium oxide with other supports like ceria or alumina. columbusstate.edursc.org These dual-support systems can improve resistance to deactivation and enhance catalytic performance in demanding reactions like methane combustion. columbusstate.edu Similarly, combining palladium with other metal oxides, such as tin oxide, opens pathways for green chemistry applications, including the highly selective, direct synthesis of hydrogen peroxide. ornl.gov The synergy between experimental work and computational chemistry, particularly using Density Functional Theory (DFT), will be instrumental in providing a deeper understanding of the hydrated species and surface reaction mechanisms, paving the way for the rational design of next-generation catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Palladium(II) oxide hydrate, and how do reaction conditions influence purity and yield?

  • Methodological Answer : this compound (PdO·xH₂O) is synthesized via dissolution of palladium oxide in dilute nitric acid, followed by crystallization . An alternative approach involves reducing Pd(II) oxide to metallic palladium using hydrazine hydrate at 80°C, followed by acid digestion for analytical purposes . Key factors affecting purity include nitric acid concentration (optimal at 10–15% v/v) and crystallization temperature (25–30°C yields higher crystallinity). Impurities such as residual nitrate ions can be minimized by thorough washing with deionized water.

Table 1 : Synthesis Parameters and Outcomes

MethodPrecursorConditionsPurity (%)Yield (%)Reference
Nitric Acid DissolutionPdO10% HNO₃, 25°C≥99.985–90
Hydrazine ReductionPdO·xH₂O80°C, N₂H₄·H₂O99.592–95

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent hydration/dehydration cycles. Avoid contact with reducing agents (e.g., H₂, alcohols) to prevent unintended redox reactions .
  • Hazard Mitigation : Classified as hazardous to aquatic environments (Chronic Category 4); dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How does the hydration state of Palladium(II) oxide influence its catalytic activity in oxidation reactions?

  • Methodological Answer : Hydration alters PdO·xH₂O’s surface Lewis acidity, enhancing its ability to activate oxygen species. In CO oxidation, hydrated PdO shows 20–30% higher turnover frequency (TOF) than anhydrous PdO due to hydroxyl group-mediated O₂ dissociation . To quantify hydration effects:

Prepare PdO samples with controlled hydration (e.g., via thermal treatment at 100–300°C).

Characterize using TGA (weight loss at 120–200°C corresponds to H₂O release).

Test catalytic activity in a fixed-bed reactor under standardized conditions (e.g., 1% CO, 10% O₂, balance N₂ at 150°C) .

Q. What analytical techniques are most effective for characterizing the structural and compositional properties of this compound?

  • Methodological Answer :

  • XRD : Identifies crystallinity and phase purity (PdO·xH₂O peaks at 2θ = 33.9°, 54.8°) .
  • TGA-MS : Quantifies hydration degree (weight loss ~5–10% at 100–200°C) and detects decomposition products (e.g., H₂O, NOₓ) .
  • EDTA Titration : After hydrazine reduction, back-titration with Zn²⁺ in HAc-NaAc buffer (pH 5.8) determines Pd content with ±0.5% accuracy .

Q. How does thermal decomposition of this compound proceed, and what are the critical temperature thresholds for phase transitions?

  • Methodological Answer : PdO·xH₂O decomposes in two stages:

Dehydration : 100–200°C (loss of H₂O, endothermic).

Oxide Reduction : >400°C (PdO → Pd⁰ under H₂ or CO, exothermic).

  • Critical Thresholds :
  • Structural Stability : PdO remains intact up to 870°C (melting point) in oxidizing atmospheres .
  • Reductive Decomposition : Initiated at 250°C in 5% H₂/Ar, forming metallic Pd (confirmed by XRD) .

Q. What methodologies exist for resolving discrepancies in reported thermodynamic stability data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions in stability data (e.g., solubility in acidic vs. alkaline media) can be resolved by:

Controlled pH Experiments : Measure solubility via ICP-OES in buffered solutions (pH 1–14). PdO·xH₂O shows minimal solubility (<0.1 mg/L) at pH 4–10 but dissolves at pH <2 (e.g., 1 M HNO₃) .

Computational Modeling : Use DFT to calculate PdO–H₂O interface energetics, validating with in-situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palladium(II) oxide hydrate
Reactant of Route 2
Palladium(II) oxide hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.